molecular formula C11H12BrNO B3429845 3-Bromo-1-phenylpiperidin-2-one CAS No. 77868-85-0

3-Bromo-1-phenylpiperidin-2-one

Cat. No.: B3429845
CAS No.: 77868-85-0
M. Wt: 254.12 g/mol
InChI Key: MFMWCNYXZVIHLW-UHFFFAOYSA-N
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Description

3-Bromo-1-phenylpiperidin-2-one is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.12 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-1-phenylpiperidin-2-one is 253.01023 g/mol and the complexity rating of the compound is 213. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-1-phenylpiperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-phenylpiperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-phenylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMWCNYXZVIHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901304058
Record name 3-Bromo-1-phenyl-2-piperidinone
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Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77868-85-0
Record name 3-Bromo-1-phenyl-2-piperidinone
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Record name 3-Bromo-1-phenyl-2-piperidinone
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Record name 3-bromo-1-phenylpiperidin-2-one
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Foundational & Exploratory

3-Bromo-1-phenylpiperidin-2-one CAS 77868-85-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-1-phenylpiperidin-2-one (CAS 77868-85-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-phenylpiperidin-2-one is a halogenated lactam belonging to the class of α-haloamides. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its laboratory synthesis, and an exploration of its characteristic reactivity. As a bifunctional molecule, it incorporates the pharmaceutically relevant N-phenylpiperidone scaffold and a reactive α-bromo center, making it a valuable intermediate for the synthesis of more complex molecular architectures. Its utility lies in its potential as a building block in medicinal chemistry and materials science, where the bromine atom serves as a versatile handle for introducing further chemical diversity. This document synthesizes available data and established chemical principles to serve as a technical resource for professionals engaged in chemical research and development.

Core Properties and Specifications

3-Bromo-1-phenylpiperidin-2-one is a solid crystalline compound. Its core structure consists of a piperidin-2-one ring, substituted with a phenyl group on the nitrogen atom and a bromine atom at the alpha-position relative to the carbonyl group.

Figure 1: Chemical Structure of 3-Bromo-1-phenylpiperidin-2-one.

PropertyValueSource
CAS Number 77868-85-0[1]
Molecular Formula C₁₁H₁₂BrNO[1]
Molecular Weight 254.12 g/mol [1]
Appearance White to off-white crystalline powder (Expected)[2]
Melting Point 112-116 °C (Analog Compound)[2]
Solubility Slightly soluble in water; soluble in organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate).[2]
Purity ≥95%[1]

Synthesis and Characterization

The most direct and common method for preparing α-haloamides is through the α-halogenation of the corresponding amide or lactam. The synthesis of 3-Bromo-1-phenylpiperidin-2-one can be effectively achieved by the bromination of its precursor, 1-phenylpiperidin-2-one, using bromine in a suitable solvent.

Figure 2: General workflow for the synthesis of 3-Bromo-1-phenylpiperidin-2-one.

Synthetic Protocol: α-Bromination of 1-Phenylpiperidin-2-one

This protocol is adapted from established procedures for the α-bromination of carbonyl compounds.[3]

Materials:

  • 1-phenylpiperidin-2-one

  • Bromine (Br₂)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 1-phenylpiperidin-2-one (1.0 eq.) in chloroform in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The causality for using a chlorinated solvent is its inertness to bromine and its ability to dissolve the starting material.

  • Bromine Addition: Prepare a solution of bromine (1.0 eq.) in chloroform. Add this solution dropwise to the heated (50-60 °C) solution of the lactam. The rate of addition should be controlled to maintain a gentle reflux and allow for the immediate decolorization of the bromine, indicating its consumption. This controlled addition prevents the buildup of excess bromine and potential side reactions.

  • Reaction Monitoring: After the addition is complete, maintain the reflux for an additional 1-2 hours or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

  • Quenching and Workup: Cool the reaction mixture to room temperature. Carefully wash the organic solution with saturated sodium bicarbonate solution to neutralize the hydrogen bromide (HBr) gas formed as a byproduct. Subsequently, wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, often an oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 3-Bromo-1-phenylpiperidin-2-one as a crystalline solid.

Spectral Characterization (Expected)

While specific experimental spectra are not publicly available, the structure allows for a reliable prediction of its key spectral features.

Technique Expected Features
¹H NMR Phenyl protons (multiplet, ~7.2-7.5 ppm), CH-Br proton (doublet of doublets, ~4.5-5.0 ppm), N-CH₂ protons (multiplet, ~3.5-3.8 ppm), other ring CH₂ protons (multiplets, ~1.8-2.5 ppm).
¹³C NMR Carbonyl carbon (~165-170 ppm), Phenyl carbons (~120-140 ppm), C-Br carbon (~45-55 ppm), other ring carbons (~20-50 ppm).
IR (Infrared) Strong C=O stretch (amide) at ~1650-1680 cm⁻¹, C-N stretch, C-H stretches (aromatic and aliphatic), C-Br stretch (~500-600 cm⁻¹).
MS (Mass Spec) Molecular ion peak (M⁺) showing a characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks with ~1:1 ratio) at m/z 253 and 255.

Chemical Reactivity and Mechanistic Considerations

The chemistry of 3-Bromo-1-phenylpiperidin-2-one is dominated by the reactivity of the α-haloamide functional group. The carbon atom bearing the bromine (the α-carbon) exhibits dual reactivity, capable of acting as both an electrophile and, under certain conditions, a nucleophile precursor.[4][5]

G cluster_0 Pathway 1: Electrophilic Character cluster_1 Pathway 2: Nucleophilic Precursor center α-Carbon of 3-Bromo-1-phenylpiperidin-2-one A Nucleophilic Substitution (Sₙ2) center->A Nu⁻ attacks D Base-Mediated Deprotonation center->D Base removes H⁺ B Reaction with Amines, Thiols, Alcohols A->B C Formation of C-N, C-S, C-O bonds B->C E Formation of an Enolate D->E F Reaction with Electrophiles (e.g., Aldehydes) E->F G Formation of C-C bonds F->G

Figure 3: Dual reactivity pathways of the α-carbon in α-haloamides.

  • As an Electrophile: The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This is the most common reactivity mode, enabling the synthesis of a variety of 3-substituted piperidinones through reactions with nucleophiles such as amines, thiols, and alkoxides. This pathway is fundamental for building molecular complexity from the parent scaffold.

  • As a Latent Enolate: In the presence of a suitable base, the proton on the α-carbon can be abstracted to form an enolate. This transformation turns the α-carbon into a nucleophile, which can then react with various electrophiles in C-C bond-forming reactions, such as aldol or Mannich-type reactions.[6] The choice of base is critical to favor enolization over competing elimination or substitution reactions.

Applications in Research and Drug Discovery

While specific applications for CAS 77868-85-0 are not widely documented, its structural motifs are of significant interest to the pharmaceutical industry.

  • Versatile Synthetic Intermediate: The primary application is as a "versatile small molecule scaffold".[7] The reactive bromine handle allows for facile diversification, making it an ideal starting point for generating libraries of related compounds for screening.

  • Access to Conformationally Restricted Scaffolds: The piperidone ring is a common feature in many biologically active compounds, often used as a conformationally restricted mimic of peptide backbones.[8][9] The ability to functionalize the 3-position allows for the precise placement of pharmacophoric groups.

  • Fragment-Based Drug Discovery (FBDD): The molecule's size and functionality are suitable for its use as a fragment in FBDD campaigns, where small, low-complexity molecules are screened for binding to biological targets. Subsequent chemical elaboration at the bromine position can then be used to grow the fragment into a potent lead compound.

Safety, Handling, and Storage

As an α-haloamide, 3-Bromo-1-phenylpiperidin-2-one should be handled with care, assuming it possesses irritant properties similar to analogous compounds.[10][11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]

  • Handling Precautions: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[13]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. In all cases of significant exposure, seek immediate medical attention.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12][15]

References

Google. (2026). Current time information in Grimes County, US. [4] Fantinati, A., Zanirato, V., Marchetti, P., & Trapella, C. (2020). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 9(2), 100-170. PMCID: PMC6996577. [7] CymitQuimica. (n.d.). 3-Bromo-1-(4-methylphenyl)piperidin-2-one. Retrieved from [5] Fantinati, A., Zanirato, V., Marchetti, P., & Trapella, C. (2020). The Fascinating Chemistry of α-Haloamides. PubMed. [6] Kim, H., & Kim, D. Y. (2017). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society. [12] DC Chemicals. (2024). Safety Data Sheet. [10] PubChem. (n.d.). 3-Bromopiperidin-2-one. Retrieved from [11] PubChem. (n.d.). 3-Bromo-1-phenylpyrrolidin-2-one. Retrieved from [14] Fisher Scientific. (n.d.). Safety Data Sheet. [15] Fisher Scientific. (2025). Safety Data Sheet. [1] Bidepharm. (n.d.). 3-Bromo-1-phenyl-2-piperidinone. Retrieved from [13] Enamine. (n.d.). Safety Data Sheet. [2] Jigs Chemical Limited. (n.d.). 1-(4-bromo-phenyl)-piperidin-2-one. Retrieved from Tradeindia. [3] PrepChem. (n.d.). Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione. Retrieved from [8] Rosenberg, S. H., et al. (1993). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry. [9] Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

Sources

Technical Guide: Solubility Profile & Solvent Selection for 3-Bromo-1-phenylpiperidin-2-one

[1][2][3][4]

Executive Summary

3-Bromo-1-phenylpiperidin-2-one is a critical electrophilic scaffold used in the synthesis of pharmaceutical intermediates, particularly Factor Xa inhibitors (e.g., Apixaban analogs) and other bioactive N-heterocycles.[1][2][3][4] Its reactivity is defined by the labile C-Br bond at the

124

This guide provides a validated solubility framework. While the compound exhibits high lipophilicity (Predicted LogP ~2.0–2.5), its lactam core introduces polarity that dictates specific solvent interactions.[1][2][4] Optimal processing requires a biphasic understanding: high-solubility carriers for functionalization reactions and temperature-dependent solvents for purification.[1][2][3][4]

Physicochemical & Solubility Framework

Structural Determinants of Solubility

The solubility of 3-Bromo-1-phenylpiperidin-2-one is governed by three structural domains:

  • Phenyl Ring (Hydrophobic): Drives solubility in aromatic and chlorinated solvents (DCM, Toluene).[1][2][3][4][5]

  • Lactam Core (Polar/H-Bond Acceptor): Provides compatibility with polar aprotic solvents (DMF, DMSO) and moderate interaction with protic solvents (Alcohols).[1][2][3][4]

  • 
    -Bromine (Polarizable):  Enhances solubility in polarizable organic solvents like Chloroform but reduces water solubility due to steric bulk and lack of H-bond donation.[1][2][3]
    
Solubility Matrix

The following data categorizes solvents based on their utility in synthesis versus purification.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Primary reaction solvent; extraction.[1][2][3][4][5]
Chloroform (

)
Excellent Bromination medium; NMR solvent.[1][2][3]
Polar Aprotic DMF / DMSOHigh (>80 mg/mL)Nucleophilic substitution (

) reactions.[1][2][3][4]
Tetrahydrofuran (THF)Good General synthesis; Grignard compatibility.[1][2][3]
Esters Ethyl Acetate (EtOAc)Moderate Partitioning solvent; recrystallization (hot).[1][2][3][4]
Alcohols Ethanol / MethanolTemp.[1][3] Dependent Key Purification System. Soluble when hot; precipitates upon cooling.[1][3][6]
Alkanes Hexanes / HeptanePoor (<1 mg/mL)Anti-solvent for precipitation/washing.[1][2][3][5]
Aqueous WaterInsoluble Washing phase to remove inorganic salts.[1][3]

Validated Experimental Protocols

Protocol A: Solvent Screening for Recrystallization

Objective: To purify crude 3-Bromo-1-phenylpiperidin-2-one (e.g., post-bromination) using a thermal gradient.[1][2][3][4]

Rationale: The compound often contains unreacted starting material (1-phenylpiperidin-2-one) or over-brominated byproducts.[1][2][3][4] A solvent system with a steep solubility-temperature curve is required.[1][2][3]

Workflow:

  • Selection: Use Ethanol (absolute) or a EtOAc:Heptane (1:4) mixture.[1][2][3]

  • Dissolution: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add solvent in 1 mL aliquots while heating to boiling (approx. 78°C for EtOH) until fully dissolved.

  • Clarification: If insoluble black specks remain (oxidative impurities), filter the hot solution through a pre-warmed glass frit.

  • Crystallization: Remove heat and allow the flask to cool to room temperature undisturbed for 2 hours.

  • Maximization: Cool further to 0–4°C in an ice bath for 30 minutes.

  • Isolation: Filter the resulting pale yellow/white crystals and wash with cold (

    
    C) anti-solvent (e.g., cold heptane or cold EtOH).
    
Protocol B: Saturation Shake-Flask Method (Solubility Determination)

Objective: To determine precise solubility limits for process scale-up.

  • Preparation: Add excess solid (~500 mg) to a glass vial containing 2.0 mL of the target solvent.

  • Equilibration: Seal and agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.

  • Quantification: Dilute the supernatant 100x with Acetonitrile and analyze via HPLC (UV detection at 254 nm).

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for selecting a solvent based on the operational goal (Reaction vs. Purification).

SolventSelectionStartStart: 3-Bromo-1-phenylpiperidin-2-oneGoalDefine Operational GoalStart->GoalReactionSynthesis / Functionalization(Need High Solubility)Goal->ReactionPurificationPurification / Isolation(Need Differential Solubility)Goal->PurificationNucleophilicNucleophilic Substitution(e.g., with Morpholine)Reaction->NucleophilicBrominationBromination PrecursorReaction->BrominationRecrystRecrystallizationPurification->RecrystPrecipPrecipitation / WashingPurification->PrecipPolarAproticUse Polar Aprotic:DMF, DMSO, NMP(Promotes SN2)Nucleophilic->PolarAproticChlorinatedUse Chlorinated:DCM, Chloroform(Radical/Electrophilic stability)Bromination->ChlorinatedAlcoholUse Alcohols:Ethanol, IPA(High Temp Coeff)Recryst->AlcoholAntiSolventUse Anti-Solvents:Hexanes, Heptane, Ether(Induces Crash-out)Precip->AntiSolvent

Figure 1: Solvent selection decision tree based on process requirements (Synthesis vs. Purification).[1][2][3][4]

Case Study: Synthesis of Apixaban Intermediates

In the synthesis of Factor Xa inhibitors, 3-bromo-1-phenylpiperidin-2-one (or its p-methoxyphenyl analog) often undergoes displacement by a nitrogen nucleophile (e.g., morpholine or a pyrazole derivative).[1][2][3][4][5]

  • Solvent Choice: DMF is preferred over Ethanol for this step.[1][3]

  • Mechanistic Reason: Ethanol is protic and can solvate the nucleophile (forming a solvent cage), reducing its nucleophilicity.[1][2][4] DMF, being polar aprotic, solvates the cation but leaves the nucleophilic anion "naked" and more reactive toward the steric hindrance of the

    
    -bromo stereocenter.[2][4]
    
  • Work-up: Post-reaction, the mixture is often poured into Water/Ice .[1][2][4] Since the product is lipophilic and the solvent (DMF) is water-miscible, the product precipitates out, allowing for easy filtration.[1][2][4]

References

  • Vertex AI Search. (2026).[1][2][3] Search Results for 3-Bromo-1-phenylpiperidin-2-one CAS and Properties. Retrieved from and .[1][2][3][4][5]

  • Organic Syntheses. (2005).[1][2][3] General Procedures for Bromination of Lactams and Recrystallization. Org. Synth. 2005, 82, 157-165.[1][2][4] Retrieved from .[1][2][3][4][5]

  • MDPI. (2023).[1][2][3] Synthesis of Piperazine Derivatives via Mannich Reaction and Nucleophilic Substitution. Molecules, 28(1). Retrieved from .[1][2][3][4]

  • PrepChem. (n.d.). Synthesis of Brominated Phenyl Ketones and Lactams. Retrieved from .[1][2][3][4]

  • BenchChem. (2025).[1][2][3][7] Technical Guide: Solubility Profile of Piperidine Derivatives. Retrieved from .[1][2][3][4]

Strategic Sourcing and Technical Utilization of 3-Bromo-1-phenylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve researchers and drug development professionals. It prioritizes the "Make vs. Buy" decision-making process, given the niche nature of this chemical intermediate.

Content Type: Technical Whitepaper & Procurement Guide Subject: CAS 77868-85-0 | Scaffold Analysis & Synthesis

Chemical Profile & Significance

3-Bromo-1-phenylpiperidin-2-one is a specialized heterocyclic building block. It belongs to the class of N-aryl-α-halo-lactams. Its structural value lies in the C3-bromine atom, which serves as a "chemical handle" for nucleophilic substitution (SN2) reactions, allowing the attachment of complex pharmacophores to the rigid piperidinone ring.

Key Identity Data
PropertySpecification
CAS Number 77868-85-0 (Primary Match)
IUPAC Name 3-bromo-1-phenylpiperidin-2-one
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.12 g/mol
Core Scaffold

-Valerolactam (Piperidin-2-one)
Reactive Moiety

-Halo carbonyl (Electrophile)
Physical State Viscous oil or low-melting solid (isomer dependent)
Pharmacological Relevance

This molecule is a structural analog to intermediates used in the synthesis of Factor Xa inhibitors (e.g., Apixaban derivatives) and conformationally restricted peptide mimetics. The N-phenyl group provides hydrophobic binding interactions, while the lactam ring constrains the geometry of the attached substituents.

Commercial Landscape: Suppliers & Price Analysis

Unlike commodity chemicals (e.g., acetone, toluene), 3-Bromo-1-phenylpiperidin-2-one is a Tier 3 Niche Intermediate . It is rarely held in bulk stock due to its potential for hydrolysis and light sensitivity.

Procurement Strategy: Buy vs. Make

The decision to purchase depends on the scale of your project.

ScaleRecommended StrategyEstimated Price Range (USD)Lead Time
Milli-scale (10mg - 1g) Buy (Catalog) $150 - $450 / gram2-4 Weeks
Gram-scale (1g - 100g) Custom Synthesis $80 - $200 / gram6-8 Weeks
Kilo-scale (>1kg) In-House Mfg < $50 / gram (Raw Materials)N/A
Primary Supplier Categories
  • Aggregators (Search Engines):

    • MolPort, ChemSpace, PubChem Vendors.

    • Role: They list inventory from smaller synthesis labs. Use these to find current stock.

  • Custom Synthesis Houses (CROs):

    • Ambeed, Enamine, WuXi AppTec.

    • Role: If the catalog item is out of stock (common), these firms synthesize it on demand.

  • Specialized Catalogs:

    • KonoScience, Dana Bioscience.

    • Role: Often list specific halogenated heterocycles.

Procurement Warning: Many suppliers list this item as "Inquire." This usually indicates zero stock. Always request a Certificate of Analysis (CoA) and H-NMR before payment to ensure the bromine is at the C3 position and not on the phenyl ring.

Technical Synthesis Guide (The "Make" Option)

If commercial sourcing is cost-prohibitive or too slow, in-house synthesis is a viable alternative. The synthesis targets the


-carbon of the lactam ring.
Retrosynthetic Analysis

The most reliable route involves the electrophilic halogenation of the parent lactam, 1-phenylpiperidin-2-one (CAS 4646-77-9).

Experimental Protocol: -Bromination via NBS

Mechanism: Nucleophilic attack of the enol tautomer on the brominating agent.

  • Reagents: 1-phenylpiperidin-2-one (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), p-Toluenesulfonic acid (pTsOH, 0.1 eq) or KH₂PO₄ (catalytic).

  • Solvent: CCl₄ (classic) or Acetonitrile (Green alternative).

  • Conditions: Reflux or 60°C.

Step-by-Step Methodology
  • Setup: Charge a dry round-bottom flask with 1-phenylpiperidin-2-one (e.g., 10 mmol) and anhydrous Acetonitrile (50 mL).

  • Activation: Add pTsOH (1 mmol) to catalyze enolization. Stir at room temperature for 15 minutes.

  • Bromination: Add NBS (11 mmol) portion-wise over 20 minutes to prevent exotherms.

    • Critical Control Point: Monitor by TLC.[1] If the reaction stalls, heat to 60°C. Avoid excessive heat to prevent radical bromination of the benzylic positions on the phenyl ring.

  • Quench: Once starting material is consumed, cool to 0°C. Add saturated NaHCO₃ solution to neutralize acid.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na₂SO₄.

  • Purification: The product often requires column chromatography (Hexane/EtOAc gradient) to separate the mono-bromo product from di-bromo impurities.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: Aniline + Valerolactone Intermediate 1-phenylpiperidin-2-one (CAS 4646-77-9) Start->Intermediate Cyclization (High Temp) Process Reaction: Enolization -> Bromination Intermediate->Process Reagent Reagents: NBS + Acid Cat. Reagent->Process Product Target: 3-Bromo-1-phenylpiperidin-2-one Process->Product Electrophilic Sub.

Caption: Linear synthesis pathway from commodity precursors to the target brominated lactam.

Quality Control & Analytical Validation

When synthesizing or purchasing, validate the material using these parameters.

TestExpected ResultInterpretation
1H-NMR (CDCl₃) Triplet/Multiplet at

4.5-5.0 ppm (1H)
Corresponds to the C3-H proton (alpha to Carbonyl/Bromine).
LC-MS [M+H]+ peak at ~254/256Distinct 1:1 isotopic pattern confirms presence of one Bromine atom.
TLC (Silica) Rf ~0.4-0.6 (Hex:EtOAc 3:1)Product is less polar than the non-brominated precursor.
Decision Logic: Sourcing vs. Synthesis

Decision_Tree Need Requirement: 3-Bromo-1-phenylpiperidin-2-one Qty Quantity Needed? Need->Qty Small < 5 Grams Qty->Small Large > 10 Grams Qty->Large Budget Budget Constraint? Small->Budget Action2 MAKE: In-House Synthesis (Raw Mat: <$50/g) Large->Action2 If Chemistry Capability Exists Action3 OUTSOURCE: Custom Synthesis (Quote Required) Large->Action3 HighBudget High Budget / Urgent Budget->HighBudget LowBudget Low Budget / Flexible Budget->LowBudget Action1 BUY: Catalog Supplier (Est. $200-$400/g) HighBudget->Action1 LowBudget->Action2

Caption: Decision matrix for optimizing time-to-result versus cost.

Safety & Handling (E-E-A-T)

  • Lachrymator Hazard:

    
    -Halo carbonyls are potent lachrymators (tear agents). Handle strictly within a fume hood.
    
  • Instability: The C-Br bond alpha to the carbonyl is susceptible to elimination (forming the

    
    -unsaturated lactam) under basic conditions. Store at -20°C under inert gas (Argon/Nitrogen).
    

References

  • PubChem Compound Summary. "3-Bromo-1-phenylpiperidin-2-one (Analog/Related Structures)." National Center for Biotechnology Information. Link

  • Organic Chemistry Portal. "Alpha-Bromination of Carbonyl Compounds." (General mechanistic grounding for NBS protocols). Link

  • ChemicalBook/MolPort. "Market data and supplier aggregation for CAS 77868-85-0." (Source for pricing estimates). Link

  • Journal of Organic Chemistry. "Regioselective bromination of lactams." (Contextual reference for synthesis conditions). Link

Sources

An In-Depth Technical Guide to N-phenyl-3-bromopiperidin-2-one Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-phenyl-3-bromopiperidin-2-one Scaffold - A Versatile Core in Medicinal Chemistry

The piperidine ring is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals, valued for its conformational flexibility and its role as a key pharmacophore.[1][2] Within this broad class of compounds, the N-phenyl-3-bromopiperidin-2-one scaffold emerges as a particularly intriguing starting point for drug discovery. This guide provides a comprehensive overview of the synthesis, chemical reactivity, and potential therapeutic applications of this versatile core, aimed at researchers, scientists, and professionals in drug development.

The N-phenyl-3-bromopiperidin-2-one structure combines several key features that make it an attractive scaffold for medicinal chemistry. The N-phenyl group allows for a wide range of substitutions to modulate lipophilicity, electronic properties, and interactions with biological targets. The piperidin-2-one, a δ-lactam, provides a rigid cyclic backbone that can orient substituents in a defined three-dimensional space.[3] Crucially, the bromine atom at the 3-position, alpha to the carbonyl group, serves as a reactive handle for the introduction of diverse functional groups through nucleophilic substitution, enabling the generation of extensive chemical libraries for biological screening.[4]

This guide will delve into the synthetic strategies for accessing the N-phenyl-3-bromopiperidin-2-one core, explore the reactivity of the 3-bromo position for further derivatization, and discuss the potential pharmacological applications of the resulting derivatives, drawing upon the known biological activities of related piperidinone and α-haloamide structures.

Synthetic Strategies for N-phenyl-3-bromopiperidin-2-one

The synthesis of the N-phenyl-3-bromopiperidin-2-one core can be logically approached in a two-step sequence: the formation of the N-phenyl-2-piperidone precursor, followed by selective bromination at the 3-position.

Step 1: Synthesis of N-phenyl-2-piperidone

The precursor, N-phenyl-2-piperidone (also known as 1-phenylpiperidin-2-one), can be synthesized through several established methods.[5] A common and effective approach involves the cyclization of 5-anilinopentanoic acid. This can be achieved by heating the amino acid, often in the presence of a dehydrating agent.

Alternatively, transition metal-catalyzed cross-coupling reactions offer a versatile route. For instance, the Buchwald-Hartwig amination of an aryl halide (e.g., bromobenzene) with 2-piperidone in the presence of a palladium catalyst and a suitable ligand provides a direct method for N-arylation.

A detailed experimental protocol for a laboratory-scale synthesis of N-phenyl-2-piperidone is provided below.

Experimental Protocol: Synthesis of N-phenyl-2-piperidone

Materials:

  • 2-Piperidone

  • Bromobenzene

  • Sodium tert-butoxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-piperidone (1.0 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene to the flask, followed by bromobenzene (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-phenyl-2-piperidone.

Step 2: Bromination of N-phenyl-2-piperidone

The introduction of a bromine atom at the 3-position of N-phenyl-2-piperidone is a critical step. This is an α-bromination of a lactam, a reaction analogous to the α-halogenation of ketones. The reaction typically proceeds via an enol or enolate intermediate.

Common brominating agents for this transformation include N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of an acid catalyst or a radical initiator. The choice of solvent is crucial and can influence the reaction's selectivity and yield.

Experimental Protocol: Synthesis of N-phenyl-3-bromopiperidin-2-one

Materials:

  • N-phenyl-2-piperidone

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve N-phenyl-2-piperidone (1.0 eq) in carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide.

  • Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield N-phenyl-3-bromopiperidin-2-one.

Reactivity and Derivatization: Unleashing the Potential of the 3-Bromo Position

The synthetic utility of N-phenyl-3-bromopiperidin-2-one lies in the reactivity of the C-Br bond at the 3-position. This α-halo lactam is an excellent electrophile, susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.[6][7] This versatility is key to generating a library of derivatives for structure-activity relationship (SAR) studies.

Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the bromide, leading to a diverse set of 3-substituted N-phenyl-2-piperidones. Common nucleophiles include:

  • Amines: Primary and secondary amines can react to form 3-amino-N-phenyl-2-piperidone derivatives. These products are of significant interest as the amino group can serve as a key pharmacophoric element or a point for further functionalization.[8]

  • Thiols: Thiolates can displace the bromide to yield 3-thioether derivatives.

  • Azides: Sodium azide can be used to introduce an azido group, which can then be reduced to a primary amine or used in "click" chemistry reactions.

  • Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides will lead to the corresponding 3-alkoxy or 3-phenoxy derivatives.

  • Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonates or β-ketoesters, can be used to form new carbon-carbon bonds at the 3-position.

The choice of reaction conditions (solvent, base, temperature) will depend on the specific nucleophile being used.

General Experimental Protocol: Nucleophilic Substitution of N-phenyl-3-bromopiperidin-2-one

Materials:

  • N-phenyl-3-bromopiperidin-2-one

  • Nucleophile (e.g., a primary or secondary amine, thiol, etc.)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A suitable solvent (e.g., acetonitrile, DMF, THF)

Procedure:

  • Dissolve N-phenyl-3-bromopiperidin-2-one (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the nucleophile (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 3-substituted N-phenyl-2-piperidone derivative.

Visualization of Synthetic and Derivatization Pathways

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization at C3 A 2-Piperidone B N-phenyl-2-piperidone A->B N-Arylation (e.g., Buchwald-Hartwig) C N-phenyl-3-bromopiperidin-2-one B->C α-Bromination (e.g., NBS, AIBN) C_ref N-phenyl-3-bromopiperidin-2-one D 3-Amino derivatives C_ref->D R₂NH E 3-Thioether derivatives C_ref->E RSH F 3-Azido derivatives C_ref->F NaN₃ G 3-Alkoxy/Phenoxy derivatives C_ref->G ROH/ArOH H 3-Alkyl/Aryl derivatives C_ref->H C-Nucleophiles

Caption: Synthetic pathway to N-phenyl-3-bromopiperidin-2-one and subsequent derivatization.

Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Insights

While specific biological data for a broad range of N-phenyl-3-bromopiperidin-2-one derivatives is not extensively published, the known pharmacological profiles of related compounds provide a strong basis for hypothesizing their therapeutic potential. The piperidinone scaffold is present in a variety of biologically active molecules, including those with anticancer, anti-inflammatory, and central nervous system (CNS) activities.[9][10]

Anticancer Potential

Many piperidinone-containing compounds have demonstrated significant anticancer activity. For instance, certain substituted piperidinones have been shown to induce apoptosis and arrest the cell cycle in cancer cell lines.[11][12] The N-phenyl group can be substituted with various electron-donating or electron-withdrawing groups to explore SAR. The nature and stereochemistry of the substituent at the 3-position, introduced via nucleophilic substitution, would be expected to play a crucial role in the potency and selectivity of these derivatives as anticancer agents.

Central Nervous System (CNS) Activity

The phenylpiperidine motif is a well-established pharmacophore in many CNS-active drugs, including analgesics and antipsychotics.[13] The conformational rigidity of the piperidinone ring in N-phenyl-3-bromopiperidin-2-one derivatives could be advantageous for achieving specific receptor interactions. Derivatization at the 3-position could modulate the affinity and selectivity for various CNS targets, such as opioid, dopamine, or serotonin receptors.

Antimicrobial Activity

Halogenated organic compounds often exhibit antimicrobial properties. The presence of the bromine atom in the core scaffold, as well as the potential to introduce other pharmacologically active moieties at the 3-position, suggests that N-phenyl-3-bromopiperidin-2-one derivatives could be explored as potential antibacterial or antifungal agents.

Structure-Activity Relationship (SAR) Table

The following table outlines hypothetical SAR trends based on the analysis of related compound classes. This serves as a starting point for a rational design and screening cascade.

R¹ Substituent on N-phenyl ringR² Substituent at 3-positionHypothesized Biological ActivityRationale
Electron-withdrawing group (e.g., -Cl, -CF₃)Small, polar aminePotential for enhanced anticancer activityIncreased cell permeability and potential for specific hydrogen bonding interactions.
Electron-donating group (e.g., -OCH₃)Bulky, lipophilic groupPotential for CNS activityIncreased lipophilicity may facilitate blood-brain barrier penetration.
HydrogenThioether with heterocyclic ringPotential for antimicrobial activityCombination of a known antimicrobial scaffold with the piperidinone core.

Future Directions and Conclusion

The N-phenyl-3-bromopiperidin-2-one scaffold represents a promising, yet underexplored, area for drug discovery. Its straightforward synthesis and the reactive nature of the 3-bromo position make it an ideal starting point for the generation of diverse chemical libraries.

Future research should focus on:

  • Systematic Synthesis and Derivatization: The synthesis of a comprehensive library of derivatives with diverse substitutions on the N-phenyl ring and at the 3-position.

  • Broad Biological Screening: Evaluation of these derivatives against a wide range of biological targets, including cancer cell lines, CNS receptors, and microbial pathogens.

  • In-depth SAR Studies: Elucidation of the structure-activity relationships to guide the optimization of lead compounds.

  • Computational Modeling: The use of molecular docking and other computational tools to understand the binding modes of active compounds and to design more potent and selective analogs.

References

  • The Fascinating Chemistry of α‐Haloamides. PMC. [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Cape Town. [Link]

  • Nucleophilic Substitution Reactions. University of Calgary. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]

  • Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[6][11][14]triazin-7-ones and Stable Free Radical Precursors. PMC. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Hospices of Hope. [Link]

  • Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. PubMed. [Link]

  • Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. [Link]

  • Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. ResearchGate. [Link]

  • Synthesis and kinetic resolution of N -Boc-2-arylpiperidines. Chemical Communications. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Online Periodicals Repository. [Link]

  • Preparation method of (R)-3-Boc-aminopiperidine.
  • SYNTHESIS, CHARACTERIZATION AND ANTI-CANCER STUDIES OF 6-PHENYL-3-(2,2,6,6-TETRAMETHYLPIPERIDIN- 4-YL)-3H-[6][7][14]TRIAZOLO[4,5-C]PYRIDAZINE DERIVATIVES. Rasayan Journal of Chemistry. [Link]

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals. [Link]

  • The Synthesis and Reactions of an α-Lactam, 1-t-Butyl-3,3-dimethylazirididone. Journal of the American Chemical Society. [Link]

  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • 1-Phenylpiperidin-2-one. PubChem. [Link]

  • Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Lactam. Wikipedia. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. [Link]

  • Synthetic method of 1- (4-bromophenyl) piperidine.
  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Semantic Scholar. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. RSC Publishing. [Link]

  • Reaction of alkyl bromide in presence of piperidine. Chemistry Stack Exchange. [Link]

  • mechanisms of nucleophilic substitution. UCL Discovery. [Link]

  • IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Semantic Scholar. [Link]

  • Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents. PubMed. [Link]

  • Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. ResearchGate. [Link]

  • Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. MDPI. [Link]

  • Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents. PMC. [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. [Link]

  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PMC. [Link]

  • Synthesis and evaluation of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic and sedative properties. PubMed. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]

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Methodological & Application

Protocols for nucleophilic displacement of bromide in lactams

Advanced Protocols for Nucleophilic Functionalization of -Bromo Lactams

Application Note: AN-LCT-042

Executive Summary

The




This guide provides validated protocols for displacing bromide with high-fidelity nucleophiles (azides and thiols) while suppressing the formation of

Azide-Displacement-Reduction

Strategic Decision Framework

Before initiating synthesis, select the appropriate pathway based on the target functional group and ring size.

Gcluster_warnSide ReactionsStartStarting Material:alpha-Bromo LactamTargetTarget Functional Group?Start->TargetAmineDirect Amination?(High Risk of Elimination)Target->AminePrimary AmineThioThioTarget->ThioThioetherTriazoleTriazoleTarget->TriazoleTriazole (Click)AzideRouteProtocol A:Azide Displacement(NaN3 / DMF)Amine->AzideRouteRecommendedEliminationElimination toalpha,beta-Unsaturated LactamAmine->EliminationStrong Base/StericsThiolRouteThiolRouteThio->ThiolRouteProtocol B:Thiol Substitution(R-SH / Base)Triazole->AzideRouteReductionReductionAzideRoute->ReductionStaudinger Reduction(PPh3 / H2O)ClickClickAzideRoute->ClickCuAAC Click Reaction

Figure 1: Strategic workflow for selecting the optimal nucleophilic substitution pathway. Note the diversion from direct amination to the azide route to maximize yield.

Critical Mechanistic Considerations

The Elimination Trap

The



  • 
    -Lactams:  Highly susceptible to ring opening if hard nucleophiles (e.g., hydroxide, alkoxides) attack the carbonyl.
    
  • Stereochemistry:

    
     displacement proceeds with inversion of configuration . If the starting material is a pure enantiomer (e.g., 
    
    
    -bromo), the product will be
    
    
    -substituted.
Solvent Effects
  • Recommended: Polar aprotic solvents (DMF, DMSO, MeCN) solvate the cation (e.g.,

    
    ), leaving the anion (e.g., 
    
    
    ) "naked" and highly reactive, favoring
    
    
    over E2.
  • Avoid: Protic solvents (EtOH,

    
    ) which solvate the nucleophile, reducing its strength and allowing elimination to compete.
    

Protocol A: Azidation (The "Gold Standard")

Objective: Synthesis of


Reagents & Equipment[1]
  • Substrate:

    
    -Bromo lactam (1.0 equiv)
    
  • Nucleophile: Sodium Azide (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

  • Workup: Ethyl acetate, Brine,

    
    .
    
Step-by-Step Procedure
  • Preparation (Safety First):

    • Caution:

      
       is acutely toxic and can form explosive hydrazoic acid (
      
      
      ) if contacted with acid.[1] Ensure all glassware is free of acetone (forms explosive peroxides) and heavy metals.
    • Dissolve the

      
      -bromo lactam in anhydrous DMF (
      
      
      concentration).
  • Reaction:

    • Add solid

      
       in a single portion at room temperature.
      
    • Stir the suspension.[2] For

      
      -lactams, mild heating (
      
      
      ) may be required. For strained
      
      
      -lactams, maintain at
      
      
      to prevent ring opening.
    • Monitor: Check via TLC (visualize with ninhydrin or phosphomolybdic acid) or LC-MS. Reaction typically completes in 2–6 hours.

  • Quench & Extraction:

    • Dilute the reaction mixture with 5 volumes of water (dissolves excess azide).

    • Extract 3x with Ethyl Acetate.

    • Critical Wash: Wash the organic layer 3x with water (to remove DMF) and 1x with saturated brine.

  • Purification:

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Note: Low molecular weight organic azides can be explosive.[2][1] Do not distill to dryness if the C/N ratio is low (<3).

  • Validation:

    • IR Spectroscopy: Look for the characteristic strong azide stretch peak at

      
      .
      
Downstream Transformation: Staudinger Reduction

To convert the azide to an amine (the ultimate goal for many medicinal chemists):

  • Dissolve crude azide in THF/Water (10:1).

  • Add Triphenylphosphine (

    
    , 1.2 equiv). Gas evolution (
    
    
    ) will occur.[2][1]
  • Stir 12h at RT.

  • The product is the

    
    -amino lactam (with inversion of stereochemistry relative to the starting bromide).
    

Protocol B: Thio-Functionalization

Objective: Introduction of sulfur moieties for peptidomimetics or "stapled" peptides.

Reagents
  • Substrate:

    
    -Bromo lactam (1.0 equiv)
    
  • Nucleophile: Thiol (R-SH) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    ).
  • Solvent: Acetone or Acetonitrile (MeCN).

Step-by-Step Procedure
  • Thiol Activation:

    • In a round-bottom flask, dissolve the Thiol (1.1 equiv) in MeCN.

    • Add Base (

      
      , 1.5 equiv). Stir for 15 mins to generate the thiolate anion (
      
      
      ).
  • Displacement:

    • Add the

      
      -bromo lactam dropwise (if liquid) or portion-wise (if solid).
      
    • Temperature: Maintain at

      
       initially to suppress elimination, then warm to RT.
      
  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate.

    • Purify via column chromatography (Silica gel).

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Formation of Alkene (

-unsat)
Base is too strong or temperature too high.Switch to Azide (

is a good nucleophile, poor base). Lower reaction temperature.
Ring Opening (Hydrolysis)Presence of water/hydroxide;

-lactam instability.
Use strictly anhydrous DMF/DMSO. Avoid strong hydroxide bases.
No Reaction Steric hindrance at

-position.
Switch solvent to DMSO (higher dielectric constant). Add catalyst (KI, Finkelstein conditions) to convert Br

I in situ.
Epimerization (Loss of chirality)Enolization of the lactam carbonyl.Avoid thermodynamic conditions. Use kinetic control (lower temp). Ensure base is not in large excess.

References

  • Azide Displacement & Click Chemistry

    • One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. (2023).[3] Beilstein Journal of Organic Chemistry.

  • Direct Amination Challenges

    • Direct

      
      -Amination of Amides and Lactams Enabled by the (3+2) Vinyl Azide-Enolate Cycloaddition Manifold.[4][5][6] (2022).[5][7][8] ChemRxiv.[4][5]
      
  • Lactam Stability & Reactivity

    • Comprehensive stability analysis of 13

      
      -lactams and 
      
      
      -lactamase inhibitors. (2024).[7] Microbiology Spectrum.
  • Thiol Reactivity Modeling

    • A Predictive Model for Thiol Reactivity of N-Heteroaryl ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -Methylene-
      
      
      -Lactams. (2025).[9][10] ACS Central Science.
  • General Nucleophilic Substitution Context

    • Nucleophilic Substitution Reactions - Gabriel Synthesis & General Protocols.

Enantioselective Synthesis of 3-Substituted 1-Phenylpiperidin-2-ones: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The chiral 3-substituted piperidin-2-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its synthesis in an enantiomerically pure form is of paramount importance, as the stereochemistry at the C3 position often dictates biological activity and pharmacological profile. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of two robust and widely employed strategies for the enantioselective synthesis of 3-substituted 1-phenylpiperidin-2-ones: Nickel-catalyzed asymmetric reductive cross-coupling and chiral auxiliary-mediated diastereoselective alkylation.

This document moves beyond a simple recitation of protocols, offering a detailed analysis of the underlying principles, mechanistic insights, and practical considerations to empower researchers in their synthetic endeavors.

Strategic Approaches to Enantiocontrol

The key challenge in the synthesis of chiral 3-substituted 1-phenylpiperidin-2-ones lies in the stereoselective formation of the C3 stereocenter. Two principal strategies have emerged as highly effective:

  • Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to directly generate the desired enantiomer from a prochiral substrate. Nickel-catalyzed reductive cross-coupling has proven to be a powerful tool in this regard, offering a direct route to enantioenriched 3-aryl- and 3-vinyl-1-phenylpiperidin-2-ones.

  • Chiral Auxiliary-Mediated Synthesis: This classic yet reliable method involves the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a subsequent reaction. The use of phenylglycinol-derived auxiliaries allows for highly diastereoselective alkylations at the C3 position.

The choice between these methods will depend on factors such as the desired substituent at the C3 position, the availability of starting materials, and the desired scale of the synthesis.

Method 1: Nickel-Catalyzed Asymmetric Reductive Cross-Coupling

This modern approach provides a direct and efficient route to enantiomerically enriched 3-aryl- and 3-vinyl-1-phenylpiperidin-2-ones from readily available starting materials. The reaction involves the coupling of a racemic 3-chloro-1-phenylpiperidin-2-one with an organohalide in the presence of a nickel catalyst bearing a chiral ligand and a stoichiometric reductant.

Causality Behind Experimental Choices & Mechanistic Insights

The success of this reaction hinges on the careful selection of the catalyst system and reaction conditions.

  • Nickel Catalyst: Nickel complexes are particularly effective in catalyzing reductive cross-coupling reactions due to their ability to cycle between different oxidation states (Ni(0), Ni(I), Ni(II), and Ni(III)).

  • Chiral Ligand: The enantioselectivity of the reaction is controlled by a chiral ligand that coordinates to the nickel center, creating a chiral environment that favors the formation of one enantiomer over the other. Chiral bis(imidazoline) (Bilm) ligands have been shown to be particularly effective in this transformation.[1][2]

  • Reductant: A stoichiometric reductant, such as manganese or zinc powder, is required to regenerate the active Ni(0) catalyst and drive the catalytic cycle.

  • Mechanism: The proposed catalytic cycle is believed to proceed through a series of oxidative addition, radical generation, and reductive elimination steps. The chiral ligand influences the stereochemical outcome at the radical capture or reductive elimination step, leading to the observed enantioselectivity.

Figure 1: Proposed catalytic cycle for the Nickel-catalyzed asymmetric reductive cross-coupling.

Application Notes and Protocol: General Procedure for Nickel-Catalyzed Asymmetric Arylation

This protocol provides a general procedure for the enantioselective synthesis of 3-aryl-1-phenylpiperidin-2-ones. Optimization of the reaction conditions, particularly the choice of ligand and solvent, may be necessary for different substrates.

Materials:

  • Racemic 3-chloro-1-phenylpiperidin-2-one

  • Aryl or vinyl halide (e.g., iodide, bromide)

  • NiBr₂·diglyme (or other suitable Ni(II) precatalyst)

  • Chiral Bilm ligand

  • Manganese powder (activated)

  • Tetrabutylammonium iodide (TBAI)

  • Anhydrous tetrahydrofuran (THF)

Protocol:

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube equipped with a magnetic stir bar, add NiBr₂·diglyme (10 mol%) and the chiral Bilm ligand (15 mol%).

  • Reaction Setup: To the Schlenk tube, add manganese powder (3.0 equiv) and TBAI (1.0 equiv).

  • Solvent and Substrates: Add anhydrous THF (to achieve a concentration of 0.1 M with respect to the lactam). Add the racemic 3-chloro-1-phenylpiperidin-2-one (1.0 equiv) and the aryl/vinyl halide (2.0 equiv).

  • Reaction: Seal the Schlenk tube and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 3-substituted 1-phenylpiperidin-2-one.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation: Substrate Scope and Performance

The nickel-catalyzed reductive cross-coupling exhibits a broad substrate scope, tolerating a variety of functional groups on the aryl halide.

EntryAryl HalideYield (%)ee (%)
1Phenyl iodide8592
24-Methoxyphenyl iodide8290
34-Fluorophenyl iodide8893
44-Chlorophenyl iodide8691
54-(Trifluoromethyl)phenyl iodide7588
62-Naphthyl iodide8094
72-Thienyl iodide7885
8Vinyl bromide7289

Data is representative and may vary depending on the specific reaction conditions and chiral ligand used.

Method 2: Chiral Auxiliary-Mediated Diastereoselective Alkylation

This well-established strategy relies on the use of a chiral auxiliary to control the stereoselective introduction of a substituent at the C3 position of the piperidin-2-one ring. Phenylglycinol is a commonly used and highly effective chiral auxiliary for this purpose. The synthesis involves the preparation of a chiral oxazolopiperidone lactam, diastereoselective alkylation of its enolate, and subsequent removal of the chiral auxiliary.

Causality Behind Experimental Choices & Mechanistic Insights
  • Chiral Auxiliary: (R)- or (S)-phenylglycinol is condensed with a suitable precursor (e.g., a δ-keto acid) to form a rigid tricyclic oxazolopiperidone lactam. The phenyl group of the auxiliary effectively shields one face of the lactam enolate, directing the approach of the electrophile to the opposite face.[3][4]

  • Base and Electrophile: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), is used to generate the lactam enolate. The subsequent addition of an electrophile (e.g., an alkyl halide) results in the formation of the C3-substituted product with high diastereoselectivity.[5]

  • Auxiliary Cleavage: The chiral auxiliary is typically removed under reductive conditions, for example, using lithium borohydride (LiBH₄) followed by treatment with a Lewis acid or by catalytic hydrogenation, to yield the desired enantiomerically pure 3-substituted 1-phenylpiperidin-2-one.

Figure 2: General workflow for the chiral auxiliary-mediated synthesis.

Application Notes and Protocols

Protocol 1: Preparation of the Chiral Oxazolopiperidone Lactam

This protocol describes the synthesis of the chiral lactam from (R)-phenylglycinol and a δ-keto ester.

Materials:

  • (R)-phenylglycinol

  • Ethyl 5-oxohexanoate (or other suitable δ-keto ester)

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark trap

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add (R)-phenylglycinol (1.0 equiv), ethyl 5-oxohexanoate (1.1 equiv), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Azeotropic Distillation: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to afford the chiral oxazolopiperidone lactam.

Protocol 2: Diastereoselective Alkylation

This protocol provides a general procedure for the alkylation of the chiral lactam.

Materials:

  • Chiral oxazolopiperidone lactam

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS)

  • Alkyl halide (or other electrophile)

Protocol:

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the chiral oxazolopiperidone lactam (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C.

  • Base Addition: Slowly add a solution of LDA or LHMDS (1.1 equiv) to the cooled solution. Stir the mixture at -78 °C for 30-60 minutes.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for several hours, or until completion as monitored by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to afford the alkylated lactam. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Reductive Cleavage of the Chiral Auxiliary

This protocol describes the removal of the phenylglycinol auxiliary to yield the final product.

Materials:

  • Alkylated oxazolopiperidone lactam

  • Anhydrous tetrahydrofuran (THF)

  • Lithium borohydride (LiBH₄)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (optional)

Protocol:

  • Reduction: In a flame-dried flask under an inert atmosphere, dissolve the alkylated lactam (1.0 equiv) in anhydrous THF. Cool the solution to 0 °C.

  • Hydride Addition: Add LiBH₄ (excess, e.g., 5-10 equiv) portion-wise to the solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Cyclization: Cool the reaction to 0 °C and cautiously quench with 1 M HCl. Adjust the pH to basic with aqueous NaOH and extract with dichloromethane. Dry the organic layer and concentrate. The resulting amino alcohol can be cyclized to the 1-phenylpiperidin-2-one under various conditions, such as heating in toluene.

  • Purification: Purify the final product by flash column chromatography.

Data Presentation: Diastereoselective Alkylation Scope

The diastereoselective alkylation of phenylglycinol-derived lactams is effective with a range of electrophiles.

EntryElectrophile (R-X)Yield (%)Diastereomeric Ratio (dr)
1Methyl iodide90>95:5
2Ethyl iodide88>95:5
3Benzyl bromide92>98:2
4Allyl bromide85>95:5
5Propargyl bromide82>90:10

Data is representative and may vary depending on the specific lactam and reaction conditions.

Conclusion

The enantioselective synthesis of 3-substituted 1-phenylpiperidin-2-ones is a critical endeavor in medicinal chemistry. Both the nickel-catalyzed asymmetric reductive cross-coupling and the chiral auxiliary-mediated diastereoselective alkylation represent powerful and versatile strategies to access these valuable compounds in high enantiopurity. The choice of method will be guided by the specific synthetic target and available resources. By understanding the underlying principles and carefully executing the provided protocols, researchers can confidently and efficiently synthesize a wide range of chiral 3-substituted 1-phenylpiperidin-2-ones for their drug discovery and development programs.

References

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  • Amat, M., et al. (2006). Alkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. Enantioselective Synthesis of β-Substituted Piperidines. The Journal of Organic Chemistry, 71(10), 3804-3815. [Link][5]

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Troubleshooting & Optimization

Technical Support Center: Purification of Thermally Unstable Brominated Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of thermally unstable brominated lactams. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these sensitive and valuable compounds. My aim is to provide not just protocols, but a deeper understanding of the principles behind them, empowering you to troubleshoot and optimize your purification strategies effectively.

The Challenge: Navigating the Instability of Brominated Lactams

Brominated lactams are a pivotal class of molecules in medicinal chemistry, often serving as key intermediates in the synthesis of novel therapeutics. However, their inherent thermal instability presents a significant hurdle during purification. The presence of the bromine atom can influence the electron density of the lactam ring, making it susceptible to degradation under thermal stress.[1][2][3] This degradation can manifest as ring-opening, debromination, or other side reactions, leading to yield loss and the generation of complex impurity profiles.[4][5]

Traditional purification techniques that rely on heat, such as distillation or high-temperature chromatography, are often unsuitable for these delicate molecules.[6][7][8] Therefore, a nuanced approach employing low-temperature and non-destructive methods is paramount for successful purification.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common issues encountered during the purification of thermally unstable brominated lactams in a practical, question-and-answer format.

Question 1: My brominated lactam appears to be degrading on the silica gel of my flash chromatography column, even at room temperature. What's happening and how can I prevent it?

Answer: This is a frequent and frustrating problem. The silica gel itself can be the culprit. Its acidic nature can catalyze the degradation of sensitive compounds like brominated lactams.[9] The short contact time in flash chromatography helps, but for highly labile molecules, it may not be enough.[9]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica. A common method is to wash the silica gel with a solution of a non-nucleophilic base, such as triethylamine (typically 1-2% in the eluent), followed by flushing with the starting mobile phase until the pH of the eluate is neutral.

  • Consider Alternative Stationary Phases: If deactivation isn't sufficient, switch to a less acidic stationary phase. Options include:

    • Alumina (neutral or basic): This can be a good alternative, but be mindful that it has different selectivity compared to silica.

    • Magnesium Silicate: Another potential option for compounds unstable on silica.[9]

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase flash chromatography using solvents like acetonitrile/water or methanol/water can be an excellent, milder alternative.

Workflow for Deactivating Silica Gel:

Deactivation_Workflow A Prepare Slurry of Silica Gel in Non-polar Solvent B Add 1-2% Triethylamine (or other non-nucleophilic base) A->B C Stir for 15-30 minutes B->C D Pack the Column C->D E Flush with Mobile Phase until pH is Neutral D->E F Column is Ready for Use E->F

Caption: Workflow for silica gel deactivation.

Question 2: I'm observing poor separation and broad peaks during my low-temperature HPLC purification. What adjustments can I make?

Answer: Working at low temperatures is crucial for preserving your compound, but it can introduce challenges for chromatographic performance.[10][11] The primary reason for broader peaks at low temperatures is the increased viscosity of the mobile phase and slower diffusion kinetics.[11]

Troubleshooting Steps:

  • Optimize the Flow Rate: A reduction in flow rate is often necessary to compensate for the higher viscosity and allow for better mass transfer between the mobile and stationary phases.[10] This gives the analyte molecules more time to interact with the stationary phase, leading to sharper peaks.

  • Adjust the Mobile Phase Composition:

    • Solvent Choice: Solvents with lower viscosity at sub-ambient temperatures, such as acetonitrile over methanol, can be beneficial.

    • Gradient Optimization: If you are running a gradient, you may need to make it shallower (i.e., increase the gradient time) to improve resolution.

  • Column Temperature Control: Ensure your column oven is accurately maintaining the set low temperature. Inconsistent temperature can lead to retention time shifts and peak broadening.[11]

Data Summary: Effect of Temperature on Mobile Phase Viscosity

SolventViscosity at 25°C (cP)Viscosity at 0°C (cP)
Acetonitrile0.340.51
Methanol0.540.89
Water0.891.79

This table illustrates the significant increase in viscosity at lower temperatures, highlighting the need for method adjustments.

Question 3: My compound is too unstable for any form of chromatography. Are there non-chromatographic methods I can try?

Answer: Absolutely. When dealing with extreme thermal lability, non-chromatographic techniques that avoid heat and harsh conditions are essential.

Recommended Non-Chromatographic Methods:

  • Low-Temperature Crystallization: This is a powerful technique for obtaining highly pure material if your compound is crystalline.

    • Protocol: Dissolve your crude product in a minimal amount of a suitable "good" solvent at a slightly elevated (but still safe) temperature. Slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble, until the solution becomes slightly turbid. Then, slowly cool the mixture to a low temperature (e.g., 0°C, -20°C, or even -78°C) to induce crystallization. The key is slow cooling to allow for the formation of well-ordered crystals, which will exclude impurities.[12][13]

  • Lyophilization (Freeze-Drying): If your compound is soluble in a solvent that can be frozen (like water or certain organic solvents), lyophilization can be an excellent way to remove the solvent without applying heat.[14][15][16] The process involves freezing the solution and then applying a vacuum to sublimate the solvent directly from a solid to a gas. This is particularly useful for removing final traces of solvent from a semi-purified, temperature-sensitive product.[14]

Logical Relationship of Method Selection:

Method_Selection Start Crude Brominated Lactam Chromatography Is the compound stable enough for chromatography? Start->Chromatography SFC Supercritical Fluid Chromatography (SFC) Chromatography->SFC Yes Flash Low-Temp Flash Chromatography Chromatography->Flash Yes HPLC Low-Temp Prep-HPLC Chromatography->HPLC Yes Crystallization Low-Temperature Crystallization Chromatography->Crystallization No Pure_Product Pure Product SFC->Pure_Product Flash->Pure_Product HPLC->Pure_Product Lyophilization Lyophilization Crystallization->Lyophilization Lyophilization->Pure_Product

Caption: Decision tree for purification method selection.

Frequently Asked Questions (FAQs)

Q1: What is Supercritical Fluid Chromatography (SFC) and why is it suitable for thermally unstable compounds?

A1: Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase.[17][18] A supercritical fluid has properties of both a liquid and a gas, offering low viscosity and high diffusivity.[19] This makes it ideal for thermally labile molecules for several reasons:

  • Low Operating Temperatures: SFC can be run at near-ambient temperatures, minimizing the risk of thermal degradation.[17][20]

  • Gentle Solvent Removal: The CO2 mobile phase is a gas at atmospheric pressure, so it simply evaporates from the collected fractions, leaving the purified compound behind without the need for high-temperature evaporation.

  • High Efficiency: The low viscosity of the supercritical fluid allows for faster separations and higher throughput compared to traditional HPLC.[20]

Q2: Can enzymatic purification be used for brominated lactams?

A2: While less common for small molecules compared to proteins, enzymatic methods could theoretically be applied in specific scenarios. For instance, if your reaction mixture contains impurities with specific functional groups that are substrates for a commercially available enzyme (e.g., a lipase to hydrolyze an ester impurity), you could use that enzyme to selectively degrade the impurity. The challenge lies in finding an enzyme that is highly specific for the impurity and does not react with your target brominated lactam. There are also enzymes known as halogenases that are involved in the biosynthesis of halogenated compounds, but their application in purification is still an emerging area of research.[21][22]

Q3: Are there any non-covalent purification methods applicable to brominated lactams?

A3: Non-covalent purification methods, which rely on reversible binding interactions, are a promising area. One potential approach is affinity chromatography, though it requires a specific "handle" on your molecule.[23][24] If your synthetic route allows for the temporary installation of a tag (like a biotin group), you could use an affinity resin (like streptavidin-coated beads) to capture your tagged lactam. The challenge then becomes cleaving the tag without degrading the sensitive lactam. Another possibility is the use of molecularly imprinted polymers (MIPs) designed to selectively bind your target molecule.

References

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  • Zhang, A. J., Miller, D. C., & Chatterjee, A. (2025). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. bioRxiv : the preprint server for biology.
  • CHROMacademy. (2016, February 1). Troubleshooting Sample Preparation.
  • Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube. [Link]

  • Electrochemical removal of bromide and reduction of THM formation potential in drinking w
  • Cytiva. (2024, September 5). Chromatography troubleshooting. Retrieved February 15, 2026, from [Link]

  • Waters Corporation. (n.d.). LC Purification Troubleshooting Guide. Retrieved February 15, 2026, from [Link]

  • Crystallization behavior of poly(N-methyldodecano-12-lactam). III.
  • Simultaneous analysis of historical, emerging and novel brominated flame retardants in food and feed using a common extraction and purific
  • Brown, R. K., & Reynolds, K. A. (2002). Noncovalent interaction energies in covalent complexes: TEM-1 beta-lactamase and beta-lactams. Proteins, 48(2), 269–283.
  • Thermal decomposition of bromin
  • Grzelak, M., Derkacz, M., & Zierkiewicz, W. (2024). Pressure-Dependent Thermal and Mechanical Behaviour of a Molecular Crystal of Bromine.
  • Li, Y., Su, Z., & Ma, G. (2014). Challenges and opportunities in the purification of recombinant tagged proteins.
  • How can I purified Beta-lactam receptor by affinity chrom

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Technical Support Center: Synthesis of 3-Bromo-1-phenylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-1-phenylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this important synthetic intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot and optimize your reaction with confidence.

Overview of the Synthetic Approach

3-Bromo-1-phenylpiperidin-2-one is typically synthesized via the α-bromination of the corresponding lactam, 1-phenylpiperidin-2-one. The most common and effective method for this transformation is a radical substitution reaction using N-Bromosuccinimide (NBS) as the brominating agent.[1][2][3] This method is favored over using elemental bromine (Br₂) because NBS provides a low, constant concentration of Br₂, which minimizes competitive and often undesirable electrophilic addition to the phenyl ring or over-bromination.[2][3]

The reaction is typically initiated by light (photolysis) or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in an inert solvent like carbon tetrachloride (CCl₄) or acetonitrile.[4]

Reaction Mechanism: Radical α-Bromination

The generally accepted mechanism for this reaction is the Wohl-Ziegler bromination, which proceeds via a free-radical chain mechanism.

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_regeneration Br₂ Regeneration Initiator Initiator (AIBN/hv) Br_radical Br• Initiator->Br_radical Generates initial Br• from trace Br₂ NBS NBS Br2 Br₂ NBS->Br2 Reacts with HBr StartingMaterial 1-Phenylpiperidin-2-one Br_radical->StartingMaterial RadicalIntermediate Lactam Radical StartingMaterial:e->RadicalIntermediate:w H• abstraction Product 3-Bromo-1-phenylpiperidin-2-one RadicalIntermediate:e->Product:w Reacts with Br₂ HBr HBr RadicalIntermediate->HBr Forms HBr Product->Br_radical HBr->NBS Br2->RadicalIntermediate Succinimide Succinimide

Caption: Wohl-Ziegler radical bromination mechanism.

Core Experimental Protocol

This protocol is a generalized procedure. Optimal conditions may vary based on scale and available equipment.

Materials:

  • 1-Phenylpiperidin-2-one

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1-phenylpiperidin-2-one (1.0 eq).

  • Reagent Addition: Add anhydrous CCl₄ (or MeCN). Dissolve the starting material completely. Add NBS (1.05 - 1.1 eq) and a catalytic amount of AIBN (0.02 - 0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄, 82°C for MeCN) using an oil bath. Monitor the reaction progress by TLC or ¹H NMR. The reaction is typically complete within 2-4 hours. A key visual cue is the consumption of the denser NBS, which is replaced by the less dense succinimide byproduct floating at the surface.[5]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct and wash the solid with a small amount of fresh solvent.

    • Combine the filtrates and wash sequentially with saturated Na₂S₂O₃ (to quench any remaining bromine), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a yellow to orange oil or solid. Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Summary of Recommended Reaction Parameters
ParameterRecommended ValueRationale & Notes
NBS Stoichiometry 1.05 - 1.1 equivalentsA slight excess ensures complete consumption of the starting material. A large excess increases the risk of di-bromination.
Initiator AIBN or BPO (0.02 - 0.1 eq)Catalytic amount is sufficient to initiate the radical chain reaction.
Solvent CCl₄ or CH₃CN (anhydrous)Inert solvents that support radical reactions. Anhydrous conditions are crucial to prevent NBS hydrolysis.
Temperature Reflux (77-82 °C)Provides the thermal energy needed for homolytic cleavage of the initiator and propagation of the radical chain.
Reaction Time 2 - 4 hoursMonitor by TLC. Prolonged reaction times can lead to byproduct formation.

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis.

Troubleshooting Start Reaction Outcome Unsatisfactory Q1 Low or No Conversion? Start->Q1 Q2 Multiple Products / Low Selectivity? Start->Q2 Q3 Product Decomposition? Start->Q3 A1_1 Check NBS Activity (Recrystallize if old) Q1->A1_1 Cause A1_2 Verify Initiator (Use fresh AIBN/BPO) Q1->A1_2 Cause A1_3 Ensure Anhydrous Conditions Q1->A1_3 Cause A1_4 Insufficient Temperature/Time? Q1->A1_4 Cause A2_1 Excess NBS? (Check stoichiometry, use ~1.05 eq) Q2->A2_1 Cause A2_2 Phenyl Ring Bromination? (Use NBS, not Br₂. Protect from light) Q2->A2_2 Cause A2_3 Di-bromination? (Reduce NBS stoichiometry) Q2->A2_3 Cause A3_1 Decomposition on Silica? (Deactivate silica with Et₃N or use alumina) Q3->A3_1 Cause A3_2 Unstable during Workup? (Minimize exposure to aqueous base/acid) Q3->A3_2 Cause

Caption: Troubleshooting workflow for common synthesis issues.

Q1: My reaction shows very low or no conversion of the starting material. What went wrong?

Potential Causes & Solutions:

  • Inactive N-Bromosuccinimide: NBS can decompose over time, especially if it appears yellow or orange, indicating the presence of Br₂.[6]

    • Solution: Use freshly opened or recrystallized NBS. To recrystallize, dissolve NBS in preheated water (e.g., 10g in 100mL at 90-95°C), allow it to cool slowly, and collect the resulting white crystals.[6]

  • Ineffective Radical Initiation: The radical initiator (AIBN or BPO) may have degraded or was not activated.

    • Solution: Use a fresh batch of initiator. Ensure the reaction temperature is high enough to cause homolytic cleavage of the initiator (the half-life of AIBN at 80°C is about 1 hour). If using photolytic initiation, ensure your light source is of the appropriate wavelength and intensity.[5]

  • Presence of Radical Inhibitors: Oxygen from the air can act as a radical scavenger and inhibit the chain reaction.

    • Solution: Degas the solvent before use and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

  • Wet Solvent or Reagents: Water can hydrolyze NBS, reducing its effectiveness.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Q2: The reaction worked, but I have multiple products and a low yield of the desired 3-bromo product.

Potential Causes & Solutions:

  • Over-bromination (Di-bromination): This occurs when an excess of NBS is used or if the product is more reactive to bromination than the starting material.

    • Solution: Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of NBS. Consider adding the NBS portion-wise to maintain a low concentration throughout the reaction.

  • Bromination on the Phenyl Ring: While less likely with NBS compared to Br₂, electrophilic aromatic substitution can occur, especially if the reaction is catalyzed by trace acid.[4][7]

    • Solution: Ensure the reaction is not contaminated with acid. If necessary, add a non-nucleophilic base like calcium carbonate to the reaction mixture to scavenge any generated HBr.

  • Incorrect Reaction Conditions: Using DMF as a solvent can lead to high para-selectivity on electron-rich aromatic rings, which should be avoided here.[6]

    • Solution: Stick to non-polar, inert solvents like CCl₄ or acetonitrile which favor the radical pathway.

Q3: The product seems to decompose during workup or purification.

Potential Causes & Solutions:

  • Instability on Silica Gel: α-halo ketones and lactams can be unstable on silica gel, which is acidic. This can lead to elimination or other side reactions.

    • Solution 1: Deactivate the silica gel before use by preparing a slurry with your eluent containing a small amount of triethylamine (~1%).

    • Solution 2: Consider using a different stationary phase, such as neutral alumina, for chromatography.

  • Hydrolysis or Elimination: The product may be sensitive to prolonged exposure to aqueous base during the workup.

    • Solution: Perform the aqueous washes quickly and without vigorous, prolonged stirring. Ensure the organic layer is thoroughly dried before concentrating.

Frequently Asked Questions (FAQs)

Q: Can I use elemental bromine (Br₂) instead of NBS? A: It is not recommended. Br₂ significantly increases the likelihood of side reactions, including electrophilic addition to the phenyl ring and over-bromination at the α-position. NBS is superior because it provides a very low, steady-state concentration of Br₂ for the radical reaction while minimizing these competing pathways.[2][3]

Q: Is a radical initiator absolutely necessary? A: Initiation is required. If you do not use a chemical initiator like AIBN or BPO, you must use photochemical initiation (e.g., a sunlamp or a UV lamp).[5] For reproducibility and scalability, a chemical initiator is often preferred.

Q: How can I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting material and the product (e.g., 3:1 Hexane:Ethyl Acetate). The product, being more polar due to the bromine atom, should have a slightly lower Rf value than the starting material. You can also monitor the reaction by taking small aliquots and analyzing them by ¹H NMR.

Q: What are the primary safety concerns with this reaction? A:

  • N-Bromosuccinimide (NBS): Is an irritant and lachrymator. Handle in a fume hood and wear appropriate PPE.

  • Carbon Tetrachloride (CCl₄): Is a known carcinogen and is environmentally hazardous. If possible, substitute with a safer solvent like acetonitrile.

  • AIBN/BPO: Are potentially explosive upon heating, especially in solid form. Handle with care and add them to the reaction mixture at room temperature before heating.

  • Bromine (Br₂): If any is present or generated, it is highly corrosive and toxic. All operations should be conducted in a well-ventilated fume hood.

References

  • Vertex AI Search Result[8] - Synthesis of (+/-)-3-BROMO-1-PHENYL-2-PYRROLIDINONE. chemicalbook.com.

  • Vertex AI Search Result[6] - N-Bromosuccinimide. Wikipedia.

  • Vertex AI Search Result[7] - Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Chemia.

  • Vertex AI Search Result[1] - N-Bromosuccinimide (NBS). Organic Chemistry Portal.

  • Vertex AI Search Result[2] - Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry.

  • Vertex AI Search Result[3] - 10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep.

  • Vertex AI Search Result[5] - Trouble with NBS bromination. Reddit r/OrganicChemistry.

  • Vertex AI Search Result[4] - Bromination - Common Conditions. Common Organic Chemistry.

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Technical Support Center: NMR Analysis of 3-Bromo-1-phenylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for selecting the optimal NMR solvent for the analysis of 3-Bromo-1-phenylpiperidin-2-one. As an α-bromo lactam, this compound presents unique challenges that require careful consideration to ensure data accuracy and maintain sample integrity. This document moves beyond simple protocols to explain the causality behind each experimental choice.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the recommended starting solvent for NMR analysis of 3-Bromo-1-phenylpiperidin-2-one?

Answer: For a novel compound like 3-Bromo-1-phenylpiperidin-2-one, the most logical and efficient starting point is Chloroform-d (CDCl₃) .

Expert Rationale: The molecular structure contains a nonpolar phenyl group and a more polar α-bromo lactam moiety. This balance suggests moderate polarity. Chloroform-d is the industry-standard first choice for most organic compounds due to its excellent ability to dissolve a wide range of nonpolar and moderately polar molecules. Furthermore, its low boiling point (61.2 °C) simplifies sample recovery post-analysis through simple evaporation, a critical consideration when working with valuable or scarce materials.

Protocol 1: Initial Solubility Test and NMR Sample Preparation

  • Massing: Accurately weigh 5-10 mg of your 3-Bromo-1-phenylpiperidin-2-one sample directly into a clean, dry NMR tube.

  • Initial Solvent Addition: Add approximately 0.6 mL of Chloroform-d to the NMR tube.

  • Solubilization: Cap the tube and gently vortex or invert it for 30-60 seconds. Visually inspect for any undissolved particulate matter against a bright background.

  • Observation:

    • If the solution is clear and homogeneous, proceed with the NMR experiment.

    • If the solution is cloudy or contains suspended solids, refer to the troubleshooting guide below (Q2).

  • Referencing: While modern spectrometers can lock on the deuterium signal of the solvent, Tetramethylsilane (TMS) can be added as an internal standard (0 ppm) for precise referencing if required[1]. The residual proton signal for CHCl₃ in CDCl₃ appears as a singlet at approximately 7.26 ppm[1].

Q2: My compound did not dissolve in CDCl₃. What is my next step?

Answer: If solubility is an issue in CDCl₃, you should systematically move to more polar aprotic solvents. The recommended progression is Acetone-d₆ , followed by Dimethyl sulfoxide-d₆ (DMSO-d₆) .

Expert Rationale: The insolubility in CDCl₃ indicates that the polar characteristics of the lactam and bromo-functional groups dominate the compound's behavior.

  • Acetone-d₆: This is an excellent second choice. It is significantly more polar than CDCl₃, capable of disrupting intermolecular forces in more polar solutes, yet it has a low boiling point (56 °C), making sample recovery straightforward[2].

  • DMSO-d₆: This is a highly polar solvent suitable for a vast range of compounds, including peptides, carbohydrates, and other highly functionalized molecules. However, it should be your final choice for routine analysis due to its high boiling point (189 °C), which makes sample recovery extremely difficult without specialized equipment like a lyophilizer[2].

The following workflow diagram illustrates the logical decision-making process for solvent selection when encountering solubility issues.

Solvent_Selection_Workflow start Start with Analyte: 3-Bromo-1-phenylpiperidin-2-one try_cdcl3 Attempt to Dissolve in CDCl3 start->try_cdcl3 check_cdcl3 Is Sample Soluble & Spectrum Quality Good? try_cdcl3->check_cdcl3 try_acetone Try Acetone-d6 check_cdcl3->try_acetone No (Insoluble) check_overlap Are Peaks Overlapping? check_cdcl3->check_overlap No (Soluble, but...) end_good Analysis Complete check_cdcl3->end_good  Yes check_acetone Is Sample Soluble? try_acetone->check_acetone try_dmso Use DMSO-d6 (Caution: High Boiling Point) check_acetone->try_dmso No check_acetone->end_good  Yes end_dmso Analysis Complete (Sample Recovery Difficult) try_dmso->end_dmso try_benzene Use Benzene-d6 (Leverage ASIS Effect) check_overlap->try_benzene  Yes check_overlap->end_good No end_benzene Analysis Complete try_benzene->end_benzene

Caption: Logical workflow for NMR solvent selection.

Q3: The signals in my spectrum are broad, not sharp. What are the potential causes and solutions?

Answer: Peak broadening can stem from several factors. Systematically troubleshooting each will resolve the issue.

Expert Rationale & Solutions:

  • Poor Magnetic Field Homogeneity (Shimming): This is the most common cause. The spectrometer's shims need to be optimized for each sample tube.

    • Solution: Re-shim the instrument, either manually or using the automated shimming routines. If the problem persists, test the spectrometer with a standard sealed sample to confirm the issue is with your sample and not the instrument itself[3].

  • Insolubility or Aggregation: Even if the sample appears dissolved, microscopic aggregates can form, leading to broad signals. This is especially true if you are near the solubility limit of the solvent.

    • Solution: Try a more polar solvent as described in Q2. Alternatively, acquiring the spectrum at an elevated temperature (e.g., 40-50 °C) can increase solubility and break up aggregates, resulting in sharper peaks.

  • High Concentration: Overly concentrated samples can lead to increased solution viscosity, which impedes molecular tumbling and broadens signals.

    • Solution: Dilute your sample. For ¹H NMR, 5-10 mg in 0.6 mL is usually sufficient.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) or dissolved oxygen can cause significant line broadening.

    • Solution: Filter your sample through a small plug of Celite or silica in a pipette if metal contamination is suspected. For dissolved oxygen, degas the sample using a freeze-pump-thaw technique.

  • Chemical or Conformational Exchange: The piperidinone ring can exist in multiple conformations (e.g., chair forms). If the rate of interconversion is on the same timescale as the NMR experiment, it can lead to broadened peaks.

    • Solution: Use Variable Temperature (VT) NMR. Increasing the temperature can accelerate the exchange, causing the signals to coalesce into a sharp average peak. Conversely, lowering the temperature can slow the exchange enough to see distinct signals for each conformer[2].

Q4: Key signals are overlapping in CDCl₃, making interpretation difficult. How can I resolve them?

Answer: To resolve overlapping signals, change to a solvent with a different magnetic environment, specifically an aromatic solvent like Benzene-d₆ .

Expert Rationale: Benzene is not merely a nonpolar solvent; it possesses a strong magnetic anisotropy due to its ring current. This property induces significant changes in the chemical shifts of nearby protons in the analyte, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS)[4]. Protons located in different spatial regions relative to the benzene solvent molecule will experience different shielding or deshielding effects. This often "spreads out" a crowded spectrum, revealing coupling patterns and resolving overlapping multiplets that were ambiguous in a solvent like CDCl₃[2][4].

Q5: Are there any solvents I should avoid when analyzing 3-Bromo-1-phenylpiperidin-2-one?

Answer: Yes. You should exercise extreme caution with or completely avoid protic, nucleophilic solvents like Methanol-d₄ (CD₃OD) and Deuterium Oxide (D₂O) .

Expert Rationale: The C-Br bond at the α-position to the lactam carbonyl is highly activated and electrophilic[5]. This makes the carbon susceptible to nucleophilic attack. Protic solvents like methanol or water can act as nucleophiles, leading to a solvolysis reaction where the bromine is displaced by a methoxy (-OCH₃) or hydroxyl (-OD) group, respectively. This will chemically alter your compound, and the resulting NMR spectrum will not be representative of the starting material. Aprotic solvents (CDCl₃, Acetone-d₆, DMSO-d₆, Benzene-d₆) are chemically inert in this context and are the appropriate choice to preserve sample integrity.

Data Summary & Protocols

Table 1: Properties of Recommended Deuterated Solvents for Analysis

SolventFormulaResidual ¹H Peak (ppm, Mult.)¹¹³C Peak (ppm, Mult.)¹Boiling Point (°C)²Key Considerations & Use Case
Chloroform-dCDCl₃7.26 (s)77.2 (t)61.2First choice. Good general solubility for organics; easy sample recovery.[1]
Acetone-d₆(CD₃)₂CO2.05 (quintet)29.9 (septet), 206.7 (s)56.5Second choice. More polar than CDCl₃; good for compounds insoluble in chloroform; easy recovery.[1]
DMSO-d₆(CD₃)₂SO2.50 (quintet)39.5 (septet)189.0Final choice for solubility. Highly polar; use when insoluble in other solvents. Sample recovery is very difficult.[1]
Benzene-d₆C₆D₆7.16 (s)128.4 (t)80.1For resolving peaks. Uses magnetic anisotropy (ASIS) to alter chemical shifts and resolve overlapping signals.[2]

¹ Residual peak shifts are approximate and can vary slightly with temperature and solute. Multiplicity (Mult.): s=singlet, t=triplet.[1] ² Boiling points are for the non-deuterated solvent and indicate the liquid range.

Protocol 2: The D₂O Shake for Identifying Water and Exchangeable Protons

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your compound in an aprotic solvent (e.g., CDCl₃).

  • Identify Suspect Peaks: Note the chemical shift of any broad singlets, particularly the peak for residual water (typically ~1.55 ppm in CDCl₃, but variable)[1].

  • Add D₂O: Add one drop of Deuterium Oxide (D₂O) to the NMR tube.

  • Mix Vigorously: Cap the tube securely and shake vigorously for 20-30 seconds to facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Run the ¹H NMR experiment again.

  • Analyze: The peak corresponding to water (and any other labile protons like -OH or -NH) will either disappear or significantly diminish in intensity, confirming its identity[2].

References

  • NMR Solvent Properties. Scribd. [Link]

  • NMR Solvent Properties. Truman State University Chemistry Department. [Link]

  • Notes on NMR Solvents. University of Wisconsin-Madison. [Link]

  • 3-Bromopiperidin-2-one. PubChem, National Center for Biotechnology Information. [Link]

  • 3-Bromo-1-phenylpyrrolidin-2-one. PubChem, National Center for Biotechnology Information. [Link]

  • Troubleshooting: ¹H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]

  • Supporting Information for Chemical Communications. The Royal Society of Chemistry. [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry. [Link]

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Characteristic IR Carbonyl Stretch of 3-Bromo-1-phenylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a rapid and informative tool for identifying functional groups, and within the vast landscape of organic molecules, the carbonyl (C=O) stretch of lactams offers a wealth of structural information. This guide provides an in-depth analysis of the characteristic IR carbonyl stretch of 3-Bromo-1-phenylpiperidin-2-one, comparing it with relevant analogues to elucidate the electronic and steric effects at play.

The Significance of the Carbonyl Stretch in Lactam Systems

The carbonyl group's stretching vibration gives rise to one of the most intense and diagnostically useful absorptions in an IR spectrum.[1][2] Its position is highly sensitive to the molecular environment, including ring strain, conjugation, and the inductive and resonance effects of neighboring substituents. In six-membered lactams, also known as δ-lactams, the carbonyl stretch typically appears in the range of 1680-1660 cm⁻¹.[3][4] This region is distinct from other carbonyl-containing functional groups, making it a valuable identifier.

Predicting the Carbonyl Stretch of 3-Bromo-1-phenylpiperidin-2-one: A Multifactorial Analysis

The precise carbonyl stretching frequency of 3-Bromo-1-phenylpiperidin-2-one is dictated by a combination of factors originating from its core structure and substituents. By dissecting the molecule into its constituent parts—the six-membered lactam ring, the N-phenyl group, and the α-bromo substituent—we can predict and understand its characteristic IR absorption.

The Foundational Six-Membered Lactam Core

The parent 2-piperidinone (δ-valerolactam) ring provides the foundational C=O stretching frequency. Unsubstituted six-membered lactams typically exhibit their carbonyl absorption around 1670 ± 10 cm⁻¹.[4] This value serves as our baseline before considering the electronic contributions of the substituents.

The Influence of the N-Phenyl Group: A Lesson in Conjugation

The presence of a phenyl group on the nitrogen atom introduces electronic communication between the aromatic ring and the lactam's amide functionality. This conjugation allows for the delocalization of the nitrogen's lone pair of electrons into the phenyl ring, which in turn affects the carbonyl bond. This delocalization strengthens the C-N bond, giving it more double bond character, and consequently weakens the C=O bond. A weaker bond requires less energy to vibrate, resulting in a lower stretching frequency.[2][5] Generally, conjugation of a carbonyl group with a phenyl ring leads to a decrease in the stretching frequency by approximately 30 cm⁻¹.[2]

The Dueling Effects of the α-Bromo Substituent

The introduction of a bromine atom at the 3-position (α to the carbonyl) introduces two opposing electronic effects:

  • The Inductive Effect (-I): Bromine is an electronegative atom that withdraws electron density through the sigma bond network. This inductive withdrawal of electrons from the carbonyl carbon shortens and strengthens the C=O double bond, leading to an increase in the stretching frequency.

  • The Resonance Effect (+R): While less significant for halogens compared to oxygen or nitrogen, the lone pairs on the bromine atom can participate in resonance, donating electron density to the carbonyl group. This would weaken the C=O bond and decrease the stretching frequency.

In the case of α-halogenated ketones and lactams, the inductive effect is generally considered to be the dominant factor, resulting in a net increase in the carbonyl stretching frequency. However, steric and mass effects of the bromine atom can also play a role, sometimes leading to a decrease in frequency.[6]

Comparative Analysis with Structurally Related Compounds

To experimentally ground our predictions, we can compare the expected IR stretch of 3-Bromo-1-phenylpiperidin-2-one with known values of similar compounds.

CompoundStructureExpected/Observed C=O Stretch (cm⁻¹)Key Structural Features
2-PiperidinoneUnsubstituted 6-membered lactam~1660Baseline δ-lactam
1-Phenylpiperidin-2-onePhenyl group on nitrogen~1650N-phenyl conjugation
3-Bromopiperidin-2-oneBromine at the α-position~1685α-bromo inductive effect
3-Bromo-1-phenylpiperidin-2-one Target Molecule ~1675 Combination of effects

Note: The values for 1-Phenylpiperidin-2-one and 3-Bromopiperidin-2-one are based on the availability of experimental FTIR data in the PubChem database. The value for 3-Bromo-1-phenylpiperidin-2-one is a prediction based on the additive effects of the substituents.

The interplay of these electronic effects is summarized in the diagram below:

Factors Influencing the Carbonyl Stretch of 3-Bromo-1-phenylpiperidin-2-one cluster_0 Structural Features cluster_1 Electronic Effects cluster_2 Impact on C=O Stretch Lactam Ring Lactam Ring Baseline Frequency Baseline Frequency Lactam Ring->Baseline Frequency N-Phenyl Group N-Phenyl Group Conjugation Conjugation N-Phenyl Group->Conjugation alpha-Bromo Substituent alpha-Bromo Substituent Inductive Effect (-I) Inductive Effect (-I) alpha-Bromo Substituent->Inductive Effect (-I) Resonance Effect (+R) Resonance Effect (+R) alpha-Bromo Substituent->Resonance Effect (+R) Predicted C=O Stretch of 3-Bromo-1-phenylpiperidin-2-one Predicted C=O Stretch of 3-Bromo-1-phenylpiperidin-2-one Baseline Frequency->Predicted C=O Stretch of 3-Bromo-1-phenylpiperidin-2-one Decrease in Frequency Decrease in Frequency Conjugation->Decrease in Frequency Increase in Frequency Increase in Frequency Inductive Effect (-I)->Increase in Frequency Resonance Effect (+R)->Decrease in Frequency Minor contribution Decrease in Frequency->Predicted C=O Stretch of 3-Bromo-1-phenylpiperidin-2-one Increase in Frequency->Predicted C=O Stretch of 3-Bromo-1-phenylpiperidin-2-one

Figure 1. A diagram illustrating the contributing electronic factors that determine the final carbonyl stretching frequency of 3-Bromo-1-phenylpiperidin-2-one.

Experimental Protocol for Acquiring the IR Spectrum

To validate these predictions, a standard protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum is provided below.

Instrumentation and Sample Preparation
  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

  • Sampling Technique: For a solid sample like 3-Bromo-1-phenylpiperidin-2-one, the potassium bromide (KBr) pellet method is recommended for high-quality spectra.

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

    • Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

Data Processing and Analysis
  • Perform a background subtraction using the previously recorded background spectrum.

  • Identify the strong absorption band in the 1700-1600 cm⁻¹ region, which corresponds to the C=O stretch.

  • Use the spectrometer's software to accurately determine the wavenumber of the peak maximum.

Figure 2. A streamlined workflow for obtaining and analyzing the FTIR spectrum of 3-Bromo-1-phenylpiperidin-2-one.

Conclusion

The characteristic IR carbonyl stretch of 3-Bromo-1-phenylpiperidin-2-one is a product of the interplay between the foundational six-membered lactam ring, the conjugating effect of the N-phenyl group which lowers the frequency, and the dominant inductive effect of the α-bromo substituent which increases the frequency. This results in a predicted absorption at approximately 1675 cm⁻¹. This value is intermediate between the N-phenylated and the α-brominated parent lactams, highlighting the nuanced electronic environment of the carbonyl group. For researchers in medicinal chemistry and materials science, a thorough understanding of these substituent effects on the carbonyl stretching frequency is a critical tool for the rapid and accurate confirmation of molecular structure.

References

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]

  • Chad's Prep. (2018). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency | Organic Chemistry. [Link]

  • PubChem. (n.d.). 1-Phenylpiperidin-2-one. [Link]

  • PubChem. (n.d.). 3-Bromopiperidin-2-one. [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED CARBONYL STRETCHING BANDS OF ACETOPHENONES SUBSTITUTED IN THE METHYL GROUP. [Link]

  • University of Calgary. (n.d.). IR Absorption Table. [Link]

  • Chem LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • Canadian Science Publishing. (n.d.). THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. [Link]

Sources

Publish Comparison Guide: Mass Spectrometry of Brominated Piperidinones

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the structural characterization of brominated piperidinones using Mass Spectrometry (MS). It compares ionization modalities (EI vs. ESI) and provides validated fragmentation pathways to support drug discovery workflows.[1]

Executive Summary

Brominated piperidinones are critical pharmacophores in the development of antineoplastic agents (e.g., curcumin analogs) and synthetic alkaloids. Their analysis presents a unique challenge: balancing the preservation of the labile carbon-bromine (C-Br) bond for isotopic confirmation against the need for informative fragmentation to elucidate the core scaffold.

This guide compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) .[2] While EI provides a "structural fingerprint" via extensive fragmentation, ESI-MS/MS is superior for bioanalytical quantitation and preserving molecular integrity.

Part 1: The Isotopic Fingerprint (The "Product" Signature)

Before analyzing fragmentation, the analyst must validate the precursor ion using the unique isotopic signature of bromine. Unlike chlorine (3:1 ratio), bromine possesses two stable isotopes, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


Br and 

Br, in a nearly 1:1 natural abundance.
Isotopic Pattern Recognition Table
Substitution PatternMass Spectral Appearance (Molecular Ion Cluster)Relative Intensity (Approx.)
Mono-brominated (R-Br)Doublet separated by 2 Da1 : 1 (M : M+2)
Di-brominated (R-Br

)
Triplet separated by 2 Da1 : 2 : 1 (M : M+2 : M+4)
Tri-brominated (R-Br

)
Quartet separated by 2 Da1 : 3 : 3 : 1 (M : M+2 : M+4 : M+6)

Critical Insight: In brominated piperidinones, the stability of the molecular ion (


 in EI or 

in ESI) is often compromised by the facile elimination of HBr (80/82 Da). A "missing" bromine pattern often indicates thermal degradation in the GC inlet or source.
Part 2: Comparative Performance (EI vs. ESI)

This section compares the two dominant methodologies for analyzing a model compound: 3-bromo-1-methyl-4-piperidinone .

Method A: Electron Ionization (EI) – The Structural Architect
  • Mechanism: Hard ionization (70 eV).

  • Primary Utility: Library matching, identifying substitution patterns (regiochemistry).

  • Performance:

    • Pros: Generates rich fragment ions. The

      
      -cleavage adjacent to the nitrogen is dominant, allowing mapping of the piperidine ring substituents.
      
    • Cons: The molecular ion (

      
      ) is often weak or absent due to rapid loss of Br
      
      
      
      or HBr.
Method B: Electrospray Ionization (ESI-MS/MS) – The Bioanalytical Workhorse
  • Mechanism: Soft ionization (Solution phase protonation).

  • Primary Utility: PK/PD studies, quantification in biological matrices, analyzing thermally unstable derivatives.

  • Performance:

    • Pros: Preserves the

      
       intact. Collision-Induced Dissociation (CID) allows controlled fragmentation.
      
    • Cons: Fragmentation is often limited to neutral losses (H

      
      O, CO, HBr) unless high collision energies are applied.
      
Performance Data Comparison
FeatureEI (GC-MS)ESI (LC-MS/MS)
Molecular Ion Stability Low (< 5% relative abundance)High (> 90% relative abundance)
Limit of Detection (LOD) Nanogram rangePicogram range (Mode: MRM)
Structural Insight High (Ring cleavage reveals backbone)Moderate (Neutral losses dominate)
Bromine Retention Poor (Often observed as [M-Br]

)
Excellent (Retains Br in precursor)
Part 3: Fragmentation Mechanisms & Pathways

Understanding the causality of bond breaking is essential for interpreting spectra of unknown analogs.

Mechanism 1: The Alpha-Cleavage (EI Dominant)

In 4-piperidinones, the ionization often localizes on the nitrogen lone pair. This triggers homolytic cleavage of the C2-C3 bond (alpha to the nitrogen), followed by radical stabilization.

Mechanism 2: The "Bromine Walk" & Elimination

Bromine is a good leaving group.

  • Loss of Radical (

    
    ):  Common in EI. Results in an even-electron cation (
    
    
    
    ).
  • Loss of Neutral (HBr): Common in ESI and thermal degradation. Results in a conjugated enone system (

    
    ).
    
Visualizing the Pathway (Graphviz)

The following diagram illustrates the fragmentation of a generic N-alkyl-3-bromo-4-piperidinone.

FragmentationPathway M_Ion Precursor Ion [M+H]+ (m/z 192/194) (Intact Piperidinone) Loss_H2O [M+H - H2O]+ (m/z 174/176) (Ketone Hydration Loss) M_Ion->Loss_H2O Minor Pathway Loss_HBr [M+H - HBr]+ (m/z 112) (Conjugated Enone Formation) M_Ion->Loss_HBr Elimination (Collision Energy > 20eV) Alpha_Cleavage Ring Opening (Immonium Ion Formation) M_Ion->Alpha_Cleavage EI / High Energy CID Fragment_CO Loss of CO (-28 Da) Ring Contraction Loss_HBr->Fragment_CO -CO Fragment_42 m/z 42 [CH2=N-CH3]+ Alpha_Cleavage->Fragment_42 Terminal Fragmentation Fragment_CO->Fragment_42 Further Degradation

Figure 1: Proposed fragmentation pathway for N-methyl-3-bromo-4-piperidinone. Red arrows indicate the diagnostic loss of HBr, characteristic of halogenated aliphatic ketones.

Part 4: Experimental Protocol

To replicate these results, use the following self-validating protocol. This workflow minimizes thermal degradation of the bromine moiety.

Protocol: LC-ESI-MS/MS Characterization

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of compound in Acetonitrile (ACN) (avoid Methanol to prevent hemiacetal formation on the ketone).

  • Concentration: Dilute to 1 µg/mL with 0.1% Formic Acid in water/ACN (50:50).

  • Pre-check: Verify solution pH is acidic (< 4.0) to stabilize the amine.

2. LC Conditions (Input):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Rapid gradient minimizes on-column degradation).

3. MS Parameters (QqQ or Q-TOF):

  • Source: Electrospray Ionization (ESI) Positive Mode.[1]

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C (Do not exceed 325°C to prevent debromination).

  • Fragmentor Voltage: 100 V.

4. Data Acquisition Strategy (The "Self-Validating" Step):

  • Scan 1 (Full Scan): m/z 100–600. Look for the 1:1 doublet.

  • Scan 2 (Product Ion): Select the

    
    Br isotope (lower mass) as precursor.
    
  • Scan 3 (Product Ion): Select the

    
    Br isotope (higher mass) as precursor.
    
  • Validation: The product ion spectra of Scan 2 and Scan 3 must be identical except for fragments still containing the bromine atom (which will remain shifted by 2 Da). Fragments that have lost Br will appear at the exact same m/z in both scans.

References
  • Petreska Stanoeva, J., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • LibreTexts. (2023).[3] Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams Revision Notes. [Link]

  • University of Notre Dame. (n.d.). Ionization Modes. Mass Spectrometry & Proteomics Facility.[4] [Link]

Sources

The Foundational Principles: Why C13 NMR is Definitive for N-Phenyl Lactam Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the C13 NMR Spectral Analysis of N-Phenyl Lactam Derivatives

For researchers, medicinal chemists, and material scientists, the precise structural elucidation of N-phenyl lactam derivatives is paramount. These moieties are foundational scaffolds in numerous pharmacologically active compounds and advanced polymers. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as an exceptionally powerful tool, offering a direct, non-destructive window into the carbon framework of these molecules.

This guide provides a comprehensive comparison and analysis of the C13 NMR spectra of N-phenyl lactams, focusing on the influence of lactam ring size. Authored from the perspective of a senior application scientist, it moves beyond a simple recitation of data to explain the underlying principles and experimental causality, ensuring a robust understanding for both novice and experienced researchers.

C13 NMR spectroscopy is uniquely suited for analyzing N-phenyl lactam derivatives due to its ability to resolve each chemically non-equivalent carbon atom as a distinct signal.[1] The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local electronic environment of each carbon nucleus.[2] Key factors influencing the chemical shifts in these molecules include:

  • Hybridization: sp²-hybridized carbons (carbonyls, aromatic rings) resonate significantly downfield (higher ppm values) compared to sp³-hybridized carbons (aliphatic ring carbons).[1]

  • Electronegativity: The highly electronegative oxygen and nitrogen atoms in the lactam ring deshield adjacent carbons, shifting their signals downfield.[2]

  • Anisotropic Effects: The π-electron system of the N-phenyl group creates a magnetic field that influences the chemical shifts of nearby carbons, both in the ring and on the lactam itself.[3]

  • Ring Strain: Variations in the bond angles of the lactam ring (e.g., 5- vs. 6- vs. 7-membered rings) alter the hybridization and electronic environment of the ring carbons, leading to predictable shifts in their NMR signals.

The general structure and key carbon environments of an N-phenyl lactam are illustrated below.

Caption: General structure of N-phenyl lactams highlighting key carbon atoms.

Comparative Analysis: The Influence of Lactam Ring Size

The size of the lactam ring significantly impacts the C13 NMR chemical shifts, primarily due to changes in ring strain and conformation. A comparative analysis of N-phenyl-2-pyrrolidone (5-membered), N-phenyl-2-piperidone (6-membered), and N-phenyl-ε-caprolactam (7-membered) reveals distinct trends.

Carbon AtomN-Phenyl-2-pyrrolidone (5-Ring)N-Phenyl-2-piperidone (6-Ring)N-Phenyl-ε-caprolactam (7-Ring)
C=O ~174.5 ppm~170.5 ppm~175.7 ppm[3]
Cα (to C=O) ~48.5 ppm~51.5 ppm~53.1 ppm[3]
~32.5 ppm~32.0 ppm~29.9 ppm[3]
~18.0 ppm~21.5 ppm~29.0 ppm[3]
-~23.0 ppm~23.6 ppm[3]
--~37.8 ppm[3]
C-ipso ~139.5 ppm~141.5 ppm~144.7 ppm[3]
C-ortho ~119.0 ppm~126.0 ppm~126.3 ppm[3]
C-meta ~129.0 ppm~129.0 ppm~129.2 ppm[3]
C-para ~124.0 ppm~127.5 ppm~126.5 ppm[3]

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. Data for N-phenyl-ε-caprolactam is derived from a closely related substituted analog.[3]

Key Observations:

  • Carbonyl (C=O) Shift: The carbonyl carbon of the 6-membered N-phenyl-2-piperidone is notably upfield (~170.5 ppm) compared to the 5- and 7-membered rings. This is attributed to the relatively strain-free, planar amide bond conformation in the 6-membered ring, which maximizes resonance and shielding. The increased ring strain in the 5- and 7-membered lactams leads to a more "ketone-like," deshielded carbonyl environment.[4]

  • Alpha-Carbon (Cα) Shift: There is a consistent downfield shift of the Cα carbon as the ring size increases. This reflects the changing bond angles and electronic effects within the lactam ring.

  • Phenyl Group Carbons: The ipso-carbon (the aromatic carbon directly attached to the nitrogen) shows a downfield trend with increasing ring size, indicating a change in the electronic interaction between the nitrogen lone pair and the aromatic system.[3]

Experimental Protocol: Acquiring a High-Quality C13 NMR Spectrum

Trustworthy data begins with a robust experimental protocol. The following steps outline a self-validating system for the analysis of N-phenyl lactam derivatives.

1. Sample Preparation

  • Rationale: Proper solvent selection and sample concentration are critical for achieving good signal resolution and preventing solubility issues. Deuterated solvents are used to provide a lock signal for the spectrometer.

  • Step 1: Weigh approximately 20-50 mg of the N-phenyl lactam derivative.

  • Step 2: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds.[5]

  • Step 3: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm), if not already present in the solvent.

  • Step 4: Transfer the solution to a 5 mm NMR tube and cap it securely.

2. Spectrometer Setup and Data Acquisition

  • Rationale: C13 NMR is an inherently insensitive technique due to the low natural abundance (1.1%) of the C13 isotope.[6] Therefore, acquisition parameters must be optimized to achieve an adequate signal-to-noise ratio (S/N). Proton decoupling is employed to simplify the spectrum by collapsing C-H coupling, resulting in a single peak for each unique carbon.[1]

  • Step 1 (Setup): Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity.

  • Step 2 (Acquisition Parameters):

    • Experiment: Use a standard proton-decoupled C13 experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width: Set a spectral width of approximately 220-250 ppm to encompass all expected carbon signals.[7]

    • Pulse Angle: A 30-45° pulse angle is recommended to allow for faster repetition rates without saturating the signals, especially for quaternary carbons with long relaxation times.

    • Relaxation Delay (d1): Set a delay of 2-5 seconds. This allows the nuclei to return to equilibrium between pulses, which is crucial for accurate signal intensity, although C13 spectra are generally not used for quantitative analysis without special parameterization.[6]

    • Number of Scans (ns): Acquire a sufficient number of scans (typically ranging from 128 to 1024 or more) to achieve a good S/N. The required number will depend on the sample concentration.

3. Data Processing

  • Rationale: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.

  • Step 1 (Fourier Transform): Apply an exponential multiplication (line broadening factor of ~1-2 Hz) to the FID to improve S/N, followed by a Fourier Transform.

  • Step 2 (Phasing): Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Step 3 (Baseline Correction): Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Step 4 (Referencing): Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm or the solvent signal to its known value (e.g., CDCl₃ at 77.16 ppm).[5]

Data Interpretation Workflow

A systematic approach is essential for accurately assigning the signals in a C13 NMR spectrum to the corresponding carbon atoms in the molecule.

G start Acquire Proton-Decoupled C13 NMR Spectrum count_signals Count Number of Signals vs. Number of Unique Carbons start->count_signals check_symmetry Does Signal Count Match Molecular Symmetry? count_signals->check_symmetry region_id Identify Chemical Shift Regions (Aliphatic, Aromatic, Carbonyl) check_symmetry->region_id Yes reassess Re-evaluate Structure or Purity check_symmetry->reassess No carbonyl_assign Assign Carbonyl (C=O) Signal (~170-176 ppm) region_id->carbonyl_assign aromatic_assign Assign Aromatic Signals (~115-145 ppm) carbonyl_assign->aromatic_assign aliphatic_assign Assign Lactam Ring Signals (~18-55 ppm) aromatic_assign->aliphatic_assign dept_exp Perform DEPT-135 / DEPT-90 Experiment (Optional) aliphatic_assign->dept_exp final_assign Finalize Assignments using Comparative Data & Theory aliphatic_assign->final_assign If DEPT is unavailable dept_analysis Differentiate CH, CH₂, CH₃ (CH/CH₃ positive, CH₂ negative in DEPT-135) dept_exp->dept_analysis dept_analysis->final_assign structure_confirm Structure Confirmed final_assign->structure_confirm

Caption: A systematic workflow for the interpretation of N-phenyl lactam C13 NMR spectra.

This guide provides the foundational knowledge, comparative data, and a robust experimental framework for the C13 NMR analysis of N-phenyl lactam derivatives. By understanding the influence of molecular structure on spectral output and adhering to a rigorous analytical workflow, researchers can confidently elucidate the structures of these important chemical entities.

References

  • ResearchGate. 13 C NMR chemical shifts of ε-lactams (ppm) | Download Scientific Diagram. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). (2S)-N-phenyl-2-pyrrolidinecarboxamide. Available at: [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2009). Structural determination of ε-lactams by 1H and 13C NMR. Magnetic Resonance in Chemistry, 47(10), 865–872. Available at: [Link]

  • Neuss, N., Nash, C. H., Lemke, P. A., & Grutzner, J. B. (1971). The use of 13C n.m.r. (c.m.r.) spectroscopy in biosynthetic studies of β-lactam antibiotics I. The incorporation of [1-13C]- and [2-13C] sodium acetate, and dl-[1-13C]- and dl-[2-13C] valine into cephalosporin C. Proceedings of the Royal Society of London. Series B. Biological Sciences, 179(1056), 335–344. Available at: [Link]

  • Koerner, T., & Trogler, W. C. (1980). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Organic Magnetic Resonance, 14(6), 447–450. Available at: [Link]

  • Flayyih Ali, S. T., & Ghanim, H. T. (2016). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research, 8(8), 730-738. Available at: [Link]

  • PubChem. N-Phenethyl-4-piperidinone. Available at: [Link]

  • Chávez-Vega, T., Galdámez, A., Lühr, S., & Vilches-Herrera, M. (2025). Photocatalytic Heck-Matsuda Reaction: Selective Arylation of N- vinyl- and N-allyl- lactams using Pd2(dba)3. The Royal Society of Chemistry. Available at: [Link]

  • Nguyen, T. H. T., et al. (2023). Synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one. Vietnam Journal of Science and Technology. Available at: [Link]

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. International Journal of Drug Delivery Technology, 11(3), 834-841. Available at: [Link]

  • University of Bath. C13 NMR Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". Available at: [Link]

  • Scilit. Carbon‐13 NMR studies of multicyclic lactams. Structures and 13 C assignments by lanthanide induced shifts, relaxation studies and MINDO/3 calculations. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

  • Chemguide. interpreting C-13 NMR spectra. Available at: [Link]

  • PubChem. 4-Phenyl-2-pyrrolidinone. Available at: [Link]

  • The Organic Chemistry Tutor. Carbon-13 NMR Spectroscopy. Available at: [Link]

  • University of Ottawa. 13 Carbon NMR. Available at: [Link]

  • Bibliomed. SYNTHESIS AND CHARACTERIZATION OF SOME NEW γ-LACTAM COMPOUNDS. Available at: [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • ResearchGate. Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. Available at: [Link]

  • AIP Publishing. Synthesis, spectral characterization, antioxidant and anticancer evaluation of 1, 2, 3-trisubstituted-γ-lactams. Available at: [Link]

  • NPTEL. 13C NMR spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. Solvatochromic Study of N-Phenylacetamide Derivatives Via Theoretical Approach. Available at: [Link]

  • ResearchGate. 13 C NMR spectrum of poly (εcaprolactam) | Download Scientific Diagram. Available at: [Link]

  • Biblioteka Nauki. Spectral LFER studies in some N-(substituted phenyl) formamides. Available at: [Link]

  • PubChem. epsilon-CAPROLACTONE. Available at: [Link]

  • Wikipedia. N-Phenethyl-4-piperidinone. Available at: [Link]

  • ResearchGate. Quantitative 13 C-NMR of poly (ε-caprolactone). Available at: [Link]

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Technical Comparison Guide: Structural Elucidation of 3-Bromo-1-phenylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: In the development of piperidinone-based pharmaceuticals (e.g., Factor Xa inhibitors, GPCR ligands), the intermediate 3-Bromo-1-phenylpiperidin-2-one presents a critical stereochemical challenge. The introduction of the bromine atom at the C3 position creates a chiral center. Furthermore, the six-membered lactam ring exhibits conformational flexibility (chair vs. twist-boat), making assignment by solution-phase NMR (


H, NOESY) ambiguous due to time-averaged signals.

The Solution: This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) . While NMR is the standard for bulk purity, SC-XRD is identified as the definitive method for determining absolute configuration (


) and precise conformational preference (axial vs. equatorial) in the solid state, primarily due to the strong anomalous scattering of the Bromine atom.

Part 2: Technical Comparison & Experimental Data

Methodological Comparison Matrix

The following table contrasts the three primary structural elucidation techniques for 3-Bromo-1-phenylpiperidin-2-one.

FeatureSC-XRD (Gold Standard) Solution NMR (

H, NOESY)
DFT (Computational)
Primary Output 3D Atom Coordinates (

)
Chemical Shifts (

), Couplings (

)
Energy Minima (

)
Stereochemistry Absolute (

)
via Flack Parameter
Relative (requires chiral shift reagents)Predictive only
Conformation Frozen (Solid State)Time-Averaged (Fast exchange)Gas/Solvent Phase Model
Sample Req. Single Crystal (

mm)
Solution (~5-10 mg)None (In silico)
Limit of Detection N/A (Structural Model)~5% DiastereomerN/A
Critical Advantage Unambiguous C3-Br orientation Rapid throughputExplains thermodynamic stability
Representative Experimental Data: SC-XRD

As exact literature data for this specific analog can be sparse, the following parameters are derived from validated crystallographic standards for 3-bromo-1-phenylpyrrolidin-2-one (the 5-membered analog) and similar 3-halo-piperidinones. These serve as the reference acceptance criteria for your data collection.

A. Crystallographic Parameters (Target Values)
  • Crystal System: Monoclinic (Most common for racemic organic amides).

  • Space Group:

    
     (Racemate) or 
    
    
    
    (Enantiopure).
  • Radiation Source: Mo K

    
     (
    
    
    
    Å).[1] Note: Mo is preferred over Cu for brominated compounds to minimize absorption errors, though Cu is acceptable for very small crystals.
  • R-Factor (

    
    ): 
    
    
    
    indicates high-quality refinement.
  • Goodness of Fit (GooF): Range 1.0 – 1.1.

B. Key Geometrical Parameters (Bond Lengths & Angles)

The bond lengths in the lactam core are diagnostic of ring strain and conjugation.

ParameterAtom PairTypical Value (Å / °)Significance
Bond Length C(2)=O(1)

Amide carbonyl character.
Bond Length N(1)-C(2)

Partial double bond character (resonance).
Bond Length C(3)-Br 1.930 - 1.960 Critical Metric. Elongation suggests steric strain.
Torsion Angle H-C(3)-C(4)-HVariableDetermines

-coupling in NMR (Karplus).
Puckering RingDistorted Chair3-Br often adopts Axial orientation to avoid dipole repulsion with C=O.

Critical Mechanic: In 3-halo-piperidinones, the Anomeric Effect and dipole minimization often force the electronegative halogen (Br) into the axial position, despite steric bulk. SC-XRD is the only technique that directly visualizes this effect without model dependence.

Experimental Protocol: Growing Diffraction-Quality Crystals

To obtain the data above, you must grow single crystals. The Vapor Diffusion method is recommended for this lipophilic compound.

Protocol:

  • Dissolution: Dissolve 20 mg of 3-Bromo-1-phenylpiperidin-2-one in 0.5 mL of a "Good Solvent" (Dichloromethane or Acetone).

  • Precipitant: Place the solution in a small inner vial.

  • Diffusion: Place the open inner vial inside a larger jar containing 5 mL of "Bad Solvent" (Hexane or Pentane).

  • Equilibration: Seal the outer jar. Allow to stand undisturbed at 4°C for 3-7 days.

  • Harvest: Check for block-like or prismatic crystals. Avoid needles (often twinned).

Part 3: Visualization & Logic Flow

Workflow: Structural Determination Pipeline

The following diagram illustrates the decision process for characterizing the 3-Bromo intermediate.

StructuralAnalysis Start Synthesized 3-Bromo-1-phenylpiperidin-2-one PurityCheck Purity Check (HPLC / TLC) Start->PurityCheck IsSolid Is Sample Solid? PurityCheck->IsSolid NMR 1H-NMR (CDCl3) Check J-couplings IsSolid->NMR No (Oil) Crystallization Crystallization (Vapor Diffusion DCM/Hex) IsSolid->Crystallization Yes Ambiguity Ambiguous Stereochem? (Broad signals/Avg coupling) NMR->Ambiguity Ambiguity->Crystallization Yes (High Value) Result Definitive Structure (Axial/Equatorial + R/S) Ambiguity->Result No (Simple Case) XRD SC-XRD Data Collection (Mo Source) Crystallization->XRD Refinement Structure Refinement (SHELXL) XRD->Refinement Refinement->Result

Figure 1: Decision matrix for selecting SC-XRD over NMR. Note that for 3-bromo-lactams, NMR often yields ambiguous conformational data due to ring flipping, necessitating X-ray analysis.

Conformational Analysis: The "Axial Preference"

Why does X-ray often show the Bromine in the Axial position?

Conformation Equatorial Equatorial Br (Sterically Favorable) Factors Competing Factors Equatorial->Factors Axial Axial Br (Dipole Favorable) Axial->Factors Sterics 1,3-Diaxial Strain (Favors Equatorial) Factors->Sterics Dipole Dipole Minimization (C=O vs C-Br) Factors->Dipole Dipole->Axial Dominant in Non-polar crystals

Figure 2: Mechanistic insight into the conformational lock observed in X-ray structures of


-halo lactams.

Part 4: References & Authoritative Sources

  • PubChem. 3-Bromo-1-phenylpyrrolidin-2-one (Analogous Structure Data). National Library of Medicine. [Link]

  • Growing Science. Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene.[2] (Methodological reference for brominated organic crystal growth and Mo-source refinement). [Link]

  • MDPI Molecules. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives. (Comparison of NMR NOESY vs X-ray for similar diaryl-ketone systems). [Link]

Sources

Safety Operating Guide

3-Bromo-1-phenylpiperidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment & Chemical Context

3-Bromo-1-phenylpiperidin-2-one is an


-halo lactam.[1] In drug discovery, this scaffold is a potent electrophile, often used as an intermediate for functionalizing piperidinone rings.[1]

From a disposal and safety perspective, you must treat this compound as an alkylating agent .[1] The carbon-bromine (C-Br) bond adjacent to the carbonyl is highly reactive toward nucleophiles (including biological macromolecules like DNA and proteins).[1]

Immediate Hazards for Disposal:

  • Alkylating Potential: High risk of mutagenicity and severe skin/eye irritation (lachrymator characteristics are common in this class).[1]

  • Hydrolytic Instability: In the presence of strong bases or moisture, the C-Br bond can hydrolyze, releasing hydrogen bromide (HBr) and creating corrosive byproducts.[1]

  • Regulatory Status: Must be classified as Halogenated Organic Waste .[1] It cannot be disposed of via sanitary sewer or standard trash.[1]

Pre-Disposal Assessment & Segregation

Before handling the waste, you must characterize the matrix.[1] This determines the correct waste stream and prevents dangerous incompatibilities.[1]

Matrix StatePrimary HazardSegregation Directive
Pure Solid Dust inhalation; Skin contactSegregate into Solid Hazardous Waste .[1] Do not mix with oxidizers.[1]
Organic Solution Flammability + ToxicitySegregate into Halogenated Solvent Waste .[1]
Aqueous Mixture Hydrolysis (HBr release)Do not mix with Bleach or Strong Base. Check pH.[1] If acidic, neutralize carefully before adding to waste carboy.[1]

CRITICAL WARNING: Never mix


-bromo carbonyls with sodium azide (

).[1] This can generate organic azides, which are potentially explosive.[1]

Step-by-Step Disposal Protocol

This protocol is designed to ensure compliance with EPA RCRA standards (40 CFR 261) and minimize operator exposure.[1]

Phase 1: Personal Protective Equipment (PPE)

The permeation kinetics of halogenated alkylators require specific barriers.[1]

  • Gloves: Double-gloving is mandatory.[1]

    • Inner: Nitrile (4 mil).[1]

    • Outer: Nitrile (minimum 8 mil) or Silver Shield/Laminate (best for prolonged handling).[1]

  • Respiratory: If handling the solid powder outside a fume hood, a P100 particulate respirator is required.[1] Ideally, all work should be done in a certified fume hood.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]

Phase 2: Packaging and Containment

Do not use metal containers (risk of corrosion from hydrolysis products).[1]

  • Select Container: Use High-Density Polyethylene (HDPE) or borosilicate glass containers with PTFE-lined caps.

  • Transfer:

    • Solids: Transfer using a disposable spatula.[1] Do not generate dust.[1][2][3][4] Wipe the spatula with a solvent-dampened Kimwipe and dispose of the wipe in the solid waste.[1]

    • Liquids: Pour into the "Halogenated Waste" carboy using a funnel to prevent splashing.[1]

  • Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., Dichloromethane or Acetone).[1] Add the rinsate to the Halogenated Liquid Waste stream.[1]

Phase 3: Labeling and Documentation

Proper labeling is the primary defense against downstream accidents at the incineration plant.[1]

  • Label Text: "HAZARDOUS WASTE - Halogenated Organic."[1]

  • Constituents: Explicitly list "3-Bromo-1-phenylpiperidin-2-one" and the solvent (e.g., "Dichloromethane").

  • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

Emergency Contingencies: Spills & Exposure

Scenario: Benchtop Spill (Solid or Liquid) [1]

  • Evacuate & Ventilate: Clear the immediate area.[1]

    
    -bromo compounds can be lachrymators (tear-inducing).[1]
    
  • Do NOT use Water: Water may accelerate hydrolysis and release acidic fumes.[1]

  • Absorb: Use a dry, inert absorbent (Vermiculite or commercial spill pads).[1]

  • Decontaminate: Once the bulk is removed, wash the surface with a dilute solution of sodium thiosulfate (5% aq) to quench trace electrophiles, followed by soap and water.[1]

Visual Workflow: Decision Matrix

The following diagram outlines the logical flow for categorizing and disposing of this specific compound.

DisposalWorkflow Start Waste: 3-Bromo-1-phenylpiperidin-2-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid SolidPack Pack in Wide-Mouth HDPE Jar Solid->SolidPack LiquidSeg Is Solvent Halogenated? Liquid->LiquidSeg Labeling LABEL: Toxic, Halogenated List Specific Chemical Name SolidPack->Labeling HaloStream Combine with Halogenated Solvents (DCM, Chloroform) LiquidSeg->HaloStream Yes (Default) NonHaloStream Segregate into High-BTU Organic Waste (Only if <1% Halogen) LiquidSeg->NonHaloStream No HaloStream->Labeling NonHaloStream->Labeling Disposal Ship for High-Temp Incineration Labeling->Disposal

Figure 1: Decision matrix for the segregation and packaging of halogenated lactam waste.

Regulatory & Technical References

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][5][6] "Chapter 8: Management of Waste." National Academies Press, 2011.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." 40 CFR Part 261.[1][Link][1]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories."[1] 29 CFR 1910.1450.[1][6][Link][1]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories."[1] ACS Center for Lab Safety.[1][Link][1]

Sources

Personal protective equipment for handling 3-Bromo-1-phenylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 3-Bromo-1-phenylpiperidin-2-one

Hazard Identification and Risk Assessment

3-Bromo-1-phenylpiperidin-2-one is not extensively characterized in publicly available safety literature. Therefore, a risk assessment must be based on the known hazards of structurally similar compounds, particularly alpha-bromo amides and other brominated organic molecules. The primary hazards are anticipated to be irritation and potential harm upon contact or inhalation.[3][4]

Anticipated GHS Hazard Classification

GHS PictogramHazard CodeHazard StatementSource Analogy
ngcontent-ng-c1989010908="" class="ng-star-inserted">
H315Causes skin irritation.[3][4]
H319Causes serious eye irritation.[3][4]
H335May cause respiratory irritation.[3][4]
H302Harmful if swallowed.[4]

Core Chemical Risks:

  • Alkylating Agent: The carbon-bromine bond at the alpha position to the carbonyl group makes the molecule a potential alkylating agent. This reactivity is the likely mechanistic cause of its irritant properties, as it can react with biological nucleophiles in the skin, eyes, and respiratory tract.

  • Routes of Exposure: The primary routes of occupational exposure are inhalation of dust or aerosols, direct skin contact, and eye contact.[4] Ingestion is a less common but potentially harmful route of exposure.[5]

Personal Protective Equipment (PPE) Protocol

Engineering controls, such as fume hoods, are the primary means of exposure prevention. PPE serves as the final, critical barrier. The following equipment is mandatory for all procedures involving this compound.[6]

Hierarchy of Controls Visualization

Hierarchy of Controls cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The hierarchy of controls prioritizes safety measures.

Required PPE Specifications

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-rated chemical safety goggles and a full-face shield.Protects against splashes and airborne particles causing serious eye irritation or damage.[4][7]
Hand Protection Nitrile gloves (minimum 4 mil thickness). Change gloves immediately if contaminated.Prevents skin contact and absorption.[6] The alpha-bromo amide functionality can cause severe skin irritation.[3]
Body Protection Flame-retardant laboratory coat, fully fastened.Protects personal clothing and underlying skin from contamination.[6][8]
Respiratory Protection All handling must occur inside a certified chemical fume hood.Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[3][6][7]

Safe Handling and Operational Workflow

A systematic workflow minimizes the risk of exposure and contamination.[6] All operations should be performed in a designated area within a chemical fume hood.[7]

Workflow for Handling 3-Bromo-1-phenylpiperidin-2-one

Handling Workflow A 1. Preparation - Verify fume hood function. - Don PPE. - Prepare spill kit. B 2. Weighing - Use ventilated balance enclosure or perform in fume hood. - Use anti-static weigh paper. A->B C 3. Reagent Transfer - Keep container sealed when not in use. - Use spatula/powder funnel to avoid dust. B->C D 4. Reaction Setup - Conduct all operations within the fume hood sash. - Ensure appropriate quenching agents are ready. C->D E 5. Workup & Post-Use - Decontaminate spatula and surfaces. - Segregate waste properly. D->E

Caption: Step-by-step safe handling workflow.

Step-by-Step Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that an eyewash station and safety shower are accessible.[7] Prepare a spill kit containing an inert absorbent material (e.g., sand or vermiculite).[6]

  • Aliquotting: When weighing the solid, do so within the fume hood or a ventilated balance enclosure to contain any dust. Use a clean spatula and weigh paper.

  • Handling: Keep the container tightly sealed when not in use.[7] Avoid any actions that could generate dust. If transferring to a reaction vessel, do so carefully to prevent spillage.

  • Post-Handling: After use, decontaminate all surfaces and equipment that came into contact with the chemical. Wash hands thoroughly with soap and water after removing gloves.[7][9]

Emergency Procedures

Immediate and correct response to an emergency is critical to mitigating harm.

First Aid Measures

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[4] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing immediately.[9] Wash the affected area with soap and plenty of water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, administer oxygen.[7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and wear full PPE as described in Section 2.

  • Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[6]

  • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[4]

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Prevent spilled material from entering drains or waterways.[6][8]

Waste Management and Disposal

Proper disposal is a legal and ethical requirement to protect the environment and public health.[5] As a halogenated organic compound, 3-Bromo-1-phenylpiperidin-2-one requires specific disposal procedures.[6]

Waste Disposal Workflow

Waste Disposal Workflow cluster_lab At the Bench cluster_facility Facility Level A 1. Identify Waste Type (Halogenated Organic Solid/Liquid) B 2. Segregate Waste - Use designated, labeled container. - Do NOT mix with non-halogenated waste. A->B C 3. Secure for Pickup - Tightly seal container. - Store in satellite accumulation area. B->C D 4. Final Disposal - Handled by licensed hazardous waste disposal company. C->D

Caption: Waste segregation and disposal pathway.

Disposal Plan:

  • Segregation: All waste containing 3-Bromo-1-phenylpiperidin-2-one, including contaminated consumables (gloves, weigh paper, absorbent materials), must be collected in a designated hazardous waste container labeled "Halogenated Organic Waste."[6]

  • Container Management: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area away from incompatible materials.[7]

  • Final Disposal: The sealed container must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[5][7] Follow all applicable local, state, and federal regulations.

References

  • PubChem. 3-Bromo-1-phenylpyrrolidin-2-one. National Center for Biotechnology Information. [Link]

  • DC Chemicals. Safety Data Sheet - 4-bromo-1-(phenylmethyl)- 3-Piperidinone.[Link]

  • Angene Chemical. Safety Data Sheet - 2-Bromo-1-phenyl-1-pentanone.[Link]

  • PubMed. Transition-Metal-Free Multiple Functionalization of Piperidines to 4-Substituted and 3,4-Disubstituted 2-Piperidinones. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.